molecular formula C7H3BrF4O B1390509 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1033202-63-9

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1390509
CAS No.: 1033202-63-9
M. Wt: 259 g/mol
InChI Key: XPOCYGYMYNLXCQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 259 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCYGYMYNLXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670191
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
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Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-63-9
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1245644-01-3) is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique trifecta of substituents—a reactive bromine atom, a modulating fluorine atom, and a property-enhancing trifluoromethoxy group—positions it as a highly valuable and versatile synthetic intermediate.

The bromine atom serves as a key synthetic handle, readily participating in a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The fluorine and trifluoromethoxy groups, both strongly electron-withdrawing, profoundly influence the molecule's electronic properties, reactivity, and, crucially, the physiological characteristics of its derivatives. The trifluoromethoxy (-OCF3) group, in particular, is a prized feature in drug design.[1][2][3][4] It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical parameters for developing effective therapeutic agents.[1][2] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this important chemical scaffold.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific isomer is not widely published. However, we can compile its core identity and infer properties from closely related analogs.

Table 1: Core Properties of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene and Related Isomers

PropertyValue / DescriptionSource
IUPAC Name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzeneN/A
CAS Number 1245644-01-3N/A
Molecular Formula C₇H₃BrF₄OPubChem[5]
Molecular Weight 259.00 g/mol PubChem[5]
Appearance Expected to be a colorless to pale yellow liquidInferred from analogs[6]
Boiling Point ~168-169 °C (for a trifluoromethyl analog)ChemBK[7]
Density ~1.6-1.7 g/mL at 25 °C (for related isomers)Sigma-Aldrich, ChemBK[7][8][9]
Solubility Miscible with common organic solvents like THF, methanolInferred from analogs[6]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The signals will exhibit complex splitting patterns (coupling) due to interactions with each other and with the ¹⁹F nucleus.

  • ¹⁹F NMR: Two signals are anticipated. One sharp quartet for the -OCF₃ group (due to coupling with the carbon, though often appearing as a singlet in proton-decoupled spectra) and one multiplet for the fluorine atom on the ring, which will couple to the adjacent aromatic protons and potentially show through-space coupling to the -OCF₃ group.

  • ¹³C NMR: The spectrum will display seven distinct signals. The carbon attached to the bromine will be downfield, and the carbon attached to the trifluoromethoxy group will appear as a quartet due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Considerations

A logical retrosynthetic approach would involve the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction to install the bromine atom, as this is often a mild and effective final step.

G cluster_0 Retrosynthetic Analysis Target 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene Aniline 2-Fluoro-3-(trifluoromethoxy)aniline Phenol 2-Fluoro-3-nitrophenol Nitrobenzene 1-Fluoro-2-nitrobenzene

Proposed Forward Synthesis Protocol

This multi-step protocol illustrates how the target compound could be constructed, explaining the rationale at each stage.

Step 1: Trifluoromethoxylation of 2-Fluorophenol The synthesis could begin with commercially available 2-fluorophenol. The trifluoromethoxy group can be installed via reaction with a suitable reagent like CF₃I in the presence of a copper catalyst or via a more complex process involving the conversion of the phenol to a chlorodifluoromethoxy intermediate followed by fluorination. For the purpose of this guide, we will consider a direct, albeit challenging, trifluoromethylation of the corresponding xanthate ester. A more classical approach involves creating the trifluoromethoxy group from a precursor like 3-aminophenol, which can be converted to 1-bromo-3-(trifluoromethoxy)benzene via bromination and deamination.[11]

Step 2: Nitration of 1-Fluoro-2-(trifluoromethoxy)benzene The next step is the regioselective introduction of a nitro group, which will later be converted to the amine needed for the Sandmeyer reaction. The -F and -OCF₃ groups are both ortho-, para-directing. However, the -OCF₃ group is generally a stronger activator than -F. The position meta to both groups (position 5) and the position ortho to the fluorine and para to the -OCF₃ (position 4) are the most likely sites of nitration. Careful control of reaction conditions (e.g., using HNO₃/H₂SO₄ at low temperatures) would be critical to achieve the desired isomer.

Step 3: Reduction of the Nitro Group The nitro group of the desired isomer, 1-Fluoro-5-nitro-2-(trifluoromethoxy)benzene, is reduced to an amine. This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid reduction (e.g., SnCl₂ in HCl).[12]

Step 4: Sandmeyer Reaction This is the final and key step.

  • Diazotization: The resulting 4-Fluoro-3-(trifluoromethoxy)aniline is treated with a cold solution of sodium nitrite (NaNO₂) in a strong acid (like HBr or H₂SO₄) to form the diazonium salt. This reaction must be kept at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

  • Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). This catalyzes the decomposition of the diazonium salt, releasing N₂ gas and installing the bromine atom onto the aromatic ring to yield the final product. The phenol that can form as a byproduct is suppressed by the acidic conditions.[13]

G A 2-Fluoro-3-(trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C 1-Bromo-2-fluoro-3- (trifluoromethoxy)benzene B->C CuBr

Reactivity Profile and Synthetic Utility

The synthetic value of 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene lies in the orthogonal reactivity of its functional groups.

G center Target Molecule suzuki Suzuki Coupling (Aryl-Aryl Bond) center->suzuki Pd cat., Base R-B(OH)₂ buchwald Buchwald-Hartwig (Aryl-Amine Bond) center->buchwald Pd cat., Base R₂NH heck Heck Reaction (Aryl-Vinyl Bond) center->heck Pd cat., Base Alkene grignard Grignard Formation (Nucleophilic Aryl) center->grignard Mg, THF sonogashira Sonogashira Coupling (Aryl-Alkyne Bond) center->sonogashira Pd/Cu cat., Base Alkyne

  • Cross-Coupling Reactions: The C-Br bond is the primary site of reactivity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials synthesis.[6]

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

    • Heck Reaction: Reaction with alkenes to form substituted styrenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

  • Lithiation and Grignard Formation: The bromine can be exchanged with lithium (using reagents like n-BuLi) or magnesium to form a highly reactive organometallic species. This intermediate can then be quenched with a wide range of electrophiles to install new functional groups.

  • Influence of -F and -OCF₃ Groups: The strong electron-withdrawing nature of both the fluorine and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Conversely, they make the ring more susceptible to nucleophilic aromatic substitution (SₙAr), although the fluorine atom is typically a better leaving group than hydrogen in such reactions.

Applications in Drug Discovery

The incorporation of the trifluoromethoxy group is a well-established strategy in medicinal chemistry to optimize the properties of drug candidates.[14]

  • Metabolic Stability: The C-F bonds in the -OCF₃ group are exceptionally strong, making it highly resistant to metabolic degradation by enzymes like cytochrome P450s. This can lead to a longer biological half-life and improved pharmacokinetic profiles.[1]

  • Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is a critical factor for drug absorption and distribution to the target site.[1]

  • Target Binding: The strong electron-withdrawing nature of the group alters the electronic distribution of the aromatic ring, which can influence hydrogen bonding and electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[15]

  • Bioisosterism: The trifluoromethoxy group can be used as a bioisostere for other groups, like a methyl or chloro group, to fine-tune steric and electronic properties while improving metabolic stability.[16]

Building blocks like 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene are therefore highly sought after for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from closely related compounds provides essential guidance.[17][18][19]

  • GHS Hazard Classification (Anticipated): Based on analogs like 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, the compound should be treated as:

    • Harmful if swallowed, in contact with skin, or if inhaled.[5]

    • Causing skin irritation and serious eye irritation.[5]

    • Potentially causing respiratory irritation.[5]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[17]

    • Avoid all personal contact, including inhalation of vapors or mists.[17]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[17]

    • Keep containers tightly sealed when not in use.[19]

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • In all cases of exposure, seek immediate medical advice.

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a strategically designed chemical building block with significant potential. Its value is derived from the synergistic combination of a versatile synthetic handle (bromine) and two powerful modulating groups (fluorine and trifluoromethoxy). The trifluoromethoxy group, in particular, imparts properties that are highly desirable in the development of new pharmaceuticals. Understanding the synthesis, reactivity, and safe handling of this compound enables researchers to fully exploit its potential in creating next-generation molecules for a wide range of scientific applications.

References

  • ChemBK. (2024, April 10). 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

  • PubChem. 1-Bromo-2-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Spirochem. (2026, January 20). The Trifluoromethoxy Group: Enhancing Compound Properties in Chemistry. Retrieved from [Link]

  • Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • ACS Publications. (2026, January 12). Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation/Desymmetrization of Sulfoximines. Retrieved from [Link]

  • Wikipedia. Diazonium compound. Retrieved from [Link]

  • PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link]

  • PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Thermo Fisher Scientific. 1-Bromo-3-(trifluoromethoxy)benzene Safety Data Sheet. Retrieved from [Link]

  • ISIS Neutron and Muon Source. Breakthrough in aromatic molecule research. Retrieved from [Link]

  • ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • Thermo Fisher Scientific. 1-Bromo-4-(trifluoromethoxy)benzene Safety Data Sheet. Retrieved from [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Wikipedia. Trifluoromethyl group. Retrieved from [Link]

  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

Sources

Spectroscopic Characterization of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, imparts specific electronic and steric properties that can influence its reactivity and biological activity. The strategic placement of these functional groups makes it an attractive building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data is based on established principles of spectroscopy and analysis of related structures. This guide also outlines detailed experimental protocols for acquiring high-quality spectroscopic data for this and similar compounds.

Molecular Structure and Key Features

The structure of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is characterized by a benzene ring with three adjacent substituents. The bromine atom is a weakly deactivating group, the fluorine atom is a deactivating group, and the trifluoromethoxy group is a strongly deactivating group. These substituents influence the electron density distribution within the aromatic ring, which in turn affects the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Molecular Structure of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the neighboring substituents.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-47.20 - 7.35dddJ(H4-H5) = 8.0, J(H4-F) = 2.0, J(H4-H6) = 1.5
H-57.05 - 7.20tJ(H5-H4) = 8.0, J(H5-H6) = 8.0
H-67.45 - 7.60dddJ(H6-H5) = 8.0, J(H6-F) = 5.0, J(H6-H4) = 1.5

Disclaimer: The predicted values are based on the analysis of similar compounds and may vary from experimentally obtained data.

Expertise & Experience: The electron-withdrawing nature of the fluorine and trifluoromethoxy groups will deshield the aromatic protons, shifting their signals downfield. The proton at the 6-position is expected to be the most deshielded due to its proximity to the electronegative bromine and fluorine atoms. The coupling constants are crucial for assigning the signals; the ortho coupling (J(H-H)) is typically around 8.0 Hz, while meta and para couplings are smaller. Fluorine-proton couplings (J(H-F)) are also expected, with the magnitude depending on the number of bonds separating the nuclei.

  • Sample Preparation: Dissolve 5-10 mg of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of 12-16 ppm centered around 6 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Six signals are expected for the aromatic carbons and one for the trifluoromethoxy carbon. The signals for the carbons attached to bromine, fluorine, and the trifluoromethoxy group will be significantly affected by these substituents.

Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
C-1110 - 115d, J(C1-F) ≈ 20
C-2155 - 160d, J(C2-F) ≈ 250
C-3140 - 145q, J(C3-F) ≈ 2
C-4120 - 125s
C-5128 - 132s
C-6115 - 120d, J(C6-F) ≈ 5
-OCF₃120 - 125q, J(C-F) ≈ 260

Disclaimer: The predicted values are based on the analysis of similar compounds and may vary from experimentally obtained data.

Expertise & Experience: The carbon directly attached to the fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF) of around 250 Hz. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to bromine (C-1) will have its chemical shift influenced by the heavy atom effect.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of 200-250 ppm centered around 100 ppm.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show two distinct signals for the two different fluorine environments in the molecule.

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity
Ar-F-110 to -130q
-OCF₃-55 to -65d

Disclaimer: The predicted values are based on the analysis of similar compounds and may vary from experimentally obtained data.

Expertise & Experience: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The fluorine atom on the aromatic ring and the fluorine atoms of the trifluoromethoxy group are expected to have significantly different chemical shifts. A four-bond coupling between the aromatic fluorine and the trifluoromethoxy fluorines may be observed, resulting in a quartet for the Ar-F and a doublet for the -OCF₃ group.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A wide spectral width of about 200-300 ppm.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.

Caption: Predicted NMR Coupling Relationships

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene, electron ionization (EI) mass spectrometry is a common technique.

Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment
258/260High[M]⁺ (Molecular ion)
179Moderate[M - Br]⁺
151Moderate[M - Br - CO]⁺
69High[CF₃]⁺

Disclaimer: The predicted values are based on the analysis of similar compounds and may vary from experimentally obtained data.

Expertise & Experience: The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 258 and 260. The fragmentation pattern is expected to involve the loss of the bromine atom, followed by the loss of carbon monoxide. The trifluoromethyl cation ([CF₃]⁺) at m/z 69 is also expected to be a prominent peak.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

M [M]⁺ m/z 258/260 M_minus_Br [M - Br]⁺ m/z 179 M->M_minus_Br - Br• CF3 [CF₃]⁺ m/z 69 M->CF3 fragmentation M_minus_Br_minus_CO [M - Br - CO]⁺ m/z 151 M_minus_Br->M_minus_Br_minus_CO - CO

"1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Strategic Reactivity in Drug Discovery

Executive Summary & Strategic Value

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a high-value polyhalogenated aromatic scaffold used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the specific arrangement of three distinct halogenated motifs: a reactive bromine handle, an ortho-fluorine atom, and a meta-trifluoromethoxy (-OCF₃) group.[1]

For the medicinal chemist, this molecule offers a "privileged structure." The -OCF₃ group is often termed a "super-halogen," providing high lipophilicity (Hansch


 ≈ +1.[1]04) and exceptional metabolic stability, while the ortho-bromo-fluoro motif serves as a gateway for regiospecific organometallic transformations.[1] However, this same motif presents significant safety risks—specifically the rapid, exothermic formation of benzynes—if handled without rigorous temperature controls.

Chemical Profile & Physical Properties[1][2][3]

PropertyData / Characteristic
Molecular Formula C₇H₃BrF₄O
Molecular Weight ~259.0 g/mol
Physical State Colorless to pale yellow liquid
Density ~1.6 – 1.7 g/mL (Estimated based on analogs)
Boiling Point ~180–190°C (at 760 mmHg)
Flash Point > 70°C (Combustible Liquid, Class IIIA)
Solubility Soluble in organic solvents (THF, Et₂O, DCM); Insoluble in water

Hazard Landscape: Beyond the SDS

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (Skin/Eye/Respiratory) and Flammable, the process safety hazards are far more critical for the researcher.

The "Benzyne" Latent Hazard

The most acute risk involves the 1,2-relationship between the Bromine and Fluorine atoms.

  • Mechanism: Upon Lithium-Halogen exchange (using n-BuLi or i-PrMgCl), the resulting species is a 2-fluoro-3-(trifluoromethoxy)phenyl lithium intermediate.[1]

  • Risk: This intermediate is thermodynamically unstable.[1] Even at moderately low temperatures (>-60°C), it undergoes rapid

    
    -elimination of Lithium Fluoride (LiF) to generate a benzyne  (aryne) species.[1]
    
  • Consequence: Benzyne formation is highly exothermic and can lead to uncontrolled polymerization (tarring), violent decomposition, or unexpected cycloadditions if not trapped immediately.

Fluorinated Permeation

The high lipophilicity conferred by the -OCF₃ group allows this compound to permeate standard latex gloves rapidly.

  • PPE Recommendation: Use Silver Shield (Laminate) gloves for spill cleanup or prolonged handling.[1] For standard bench work, double-gloving with thick Nitrile (minimum 5 mil outer, 4 mil inner) is required, with immediate change upon splash contact.[1]

Advanced Handling: Reactivity Control

The following protocol details the safe execution of a Lithium-Halogen exchange, the most common yet hazardous application of this scaffold.

Critical Control Point: Internal Temperature

Never rely on bath temperature. The reaction flask must be equipped with an internal thermal probe.[1] The elimination of LiF is exothermic; a runaway exotherm can occur if the internal temperature rises faster than the cooling bath can compensate.

Protocol: Cryogenic Functionalization

Objective: Selective generation of the lithiated species without benzyne collapse.

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, nitrogen/argon inlet, rubber septum, and a low-temperature internal thermometer .[1]

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Submerge in an acetone/dry ice bath. Allow internal temperature to reach -78°C .

  • Reagent Addition: Add 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene.

  • Lithiation (The Danger Zone):

    • Add n-Butyllithium (1.05 equiv) dropwise via syringe pump or slow manual addition.[1]

    • Constraint: The rate of addition must be controlled so the internal temperature never exceeds -72°C .

  • Equilibration: Stir at -78°C for 30–45 minutes.

    • Note: If the solution turns dark brown/black, benzyne formation (decomposition) has likely occurred.

  • Quench/Trapping: Add the electrophile (e.g., aldehyde, DMF, CO₂) dissolved in THF.

    • Maintain -78°C during addition.[1]

  • Warming: Only after the electrophile is fully added, allow the reaction to warm to room temperature.

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between successful functionalization and hazardous decomposition.

G Start 1-Bromo-2-fluoro-3- (trifluoromethoxy)benzene Li_Exchange Add n-BuLi (THF, -78°C) Start->Li_Exchange Intermediate Lithiated Intermediate (Kinetic Species) Li_Exchange->Intermediate Trapping Add Electrophile (E+) (Maintain < -72°C) Intermediate->Trapping Path A: Controlled Warming Warm > -60°C (Before Trapping) Intermediate->Warming Path B: Uncontrolled Product Functionalized Product (Ar-E) Trapping->Product Elimination Elimination of LiF Warming->Elimination Benzyne BENZYNE SPECIES (Highly Reactive) Elimination->Benzyne Tars Tars / Polymerization (Runaway Exotherm) Benzyne->Tars

Figure 1: Reaction bifurcation pathways.[1] Path A represents the controlled functionalization.[1] Path B illustrates the thermal instability leading to benzyne formation and decomposition.

Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Exposure Drench with water for 15 min.[1] Do not use organic solvents.[1]Solvents (ethanol/DMSO) may increase transdermal absorption of the fluorinated moiety.
Spill (Bench) Evacuate area. Cover with vermiculite or sand.[1]Do not use sawdust (flammability risk).[1] The high density of the liquid helps it settle; prevent it from entering drains.
Fire Use CO₂, Dry Chemical, or Foam.[1][2]Water spray may be ineffective due to the compound's immiscibility and density. Combustion produces HF and HBr gases—Self-Contained Breathing Apparatus (SCBA) is mandatory.

Storage & Stability

  • Conditions: Store under an inert atmosphere (Argon/Nitrogen) in a refrigerator (2–8°C).

  • Incompatibilities: Strong oxidizing agents, strong bases (e.g., hydroxides, alkoxides) which can trigger dehydrohalogenation.[1]

  • Shelf Life: Re-test purity every 12 months. Watch for discoloration (yellowing), which indicates slow decomposition and release of bromine/HF.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Bromo-3-(trifluoromethoxy)benzene (Analog). Retrieved from [Link][1]

  • Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1] ChemBioChem.[1] (Contextual grounding for OCF3 properties).

  • Schwindeman, J. A., et al. Safe handling of organolithium compounds in the laboratory.[3] Princeton EHS.[1] Retrieved from [Link][1]

Sources

Stability Profiling of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a specialized poly-halogenated aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the specific substitution pattern: a reactive bromine handle flanked by an ortho-fluorine and a meta-trifluoromethoxy group.

While the trifluoromethoxy (-OCF


) group is often selected for its metabolic stability and lipophilicity (Hansch 

value

1.04), the interplay between these three electron-withdrawing groups creates specific stability vulnerabilities. This guide details the physicochemical stability profile, degradation mechanisms, and validated handling protocols required to maintain the integrity of this building block during drug development.[1]

Physicochemical Profile & Electronic Stability[2][3]

To understand the stability of this molecule, one must analyze the electronic environment of the benzene ring.

Structural Analysis[2]
  • 1-Position (Bromo): The primary reactive center. The C-Br bond energy (

    
    66 kcal/mol) is the lowest in the molecule, making it the "weak link" regarding photostability and thermal stress.
    
  • 2-Position (Fluoro): Provides steric protection to the C-Br bond but also induces significant inductive electron withdrawal (-I effect).

  • 3-Position (Trifluoromethoxy): A pseudo-halogen. It is strongly electronegative but offers resonance donation into the ring. Unlike the -CF

    
     group, the oxygen atom allows for different conjugation patterns, though it remains robust against hydrolysis.
    
Theoretical Stability Hotspots

The combination of F and OCF


 renders the aromatic ring electron-deficient.
  • Nucleophilic Attack: The ring is deactivated towards electrophilic substitution but activated towards Nucleophilic Aromatic Substitution (S

    
    Ar). Under forcing basic conditions, the fluorine at the 2-position could potentially be displaced, although the meta orientation of the OCF
    
    
    
    reduces this risk compared to a para isomer.
  • Photolytic Dehalogenation: The electron-withdrawing nature of the substituents can stabilize the radical anion intermediate formed during photo-induced electron transfer, potentially accelerating debromination under UV light.

Forced Degradation (Stress Testing) Protocols

The following protocols are designed to validate the stability of the compound under ICH Q1A(R2) conditions.

Experimental Workflow

The stability study should follow a "bracketed" approach, testing extremes to establish the safe operating window.

StabilityWorkflow Start Sample Preparation (1 mg/mL in MeCN) Split Aliquot Distribution Start->Split Acid Acid Stress 0.1N HCl, 60°C, 24h Split->Acid Base Base Stress 0.1N NaOH, Ambient, 24h Split->Base Ox Oxidative Stress 3% H2O2, Ambient, 24h Split->Ox Photo Photostability 1.2M Lux hours (VIS) 200 Wh/m2 (UV) Split->Photo Thermal Thermal Stress 60°C / 75% RH, 7 Days Split->Thermal Analysis HPLC-UV/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis Report Stability Profile Generation Analysis->Report

Figure 1: Standardized forced degradation workflow for halogenated aromatic intermediates.

Detailed Methodologies
A. Hydrolytic Stress (Acid/Base)
  • Rationale: To test the lability of the O-CF

    
     bond and the potential for S
    
    
    
    Ar displacement of the fluorine.
  • Protocol:

    • Dissolve 10 mg of substance in 1 mL Acetonitrile (MeCN).

    • Add 1 mL of 0.1 N HCl (Acid arm) or 0.1 N NaOH (Base arm).

    • Critical Step: Perform base stress at ambient temperature first. Halogenated benzenes can undergo rapid hydrolysis or polymerization at high pH and temperature. Only heat to 60°C if no degradation is observed after 24 hours.

    • Neutralize samples before HPLC injection.

B. Oxidative Stress
  • Rationale: While the benzene ring is deactivated, impurities or trace metals can catalyze oxidation.

  • Protocol:

    • Prepare sample in MeCN/Water (80:20).

    • Add H

      
      O
      
      
      
      to a final concentration of 3%.
    • Incubate at room temperature for 24 hours.

    • Note: The -OCF

      
       group is generally resistant to oxidation, so degradation here usually indicates ring cleavage or impurity reactions.
      
C. Photostability (Critical)
  • Rationale: Aryl bromides are notoriously photosensitive. Homolytic cleavage of the C-Br bond is the primary degradation pathway.

  • Protocol:

    • Expose solid sample (thin layer) and solution (in quartz vials) to a light source satisfying ICH Q1B (D65 lamp).

    • Target exposure: 1.2 million lux hours.

    • Control: Wrap a duplicate set of vials in aluminum foil (Dark Control) to distinguish thermal effects from photolytic effects.

Mechanistic Analysis of Degradation

Understanding how the molecule fails is as important as knowing if it fails.

Photolytic Debromination Pathway

The most likely degradation route is the loss of the bromine atom under UV irradiation, leading to the formation of the des-bromo analog (1-fluoro-2-(trifluoromethoxy)benzene).

DegradationMechanism Parent Parent Molecule (Ar-Br) Excited Excited State [Ar-Br]* Parent->Excited hv (UV light) RadicalPair Radical Pair [Ar• + Br•] Excited->RadicalPair Homolysis Solvent H-Abstraction (from Solvent) RadicalPair->Solvent Product Degradant (Ar-H) Des-bromo analog Solvent->Product + H•

Figure 2: Mechanism of photolytic hydrodebromination common in aryl bromides.

Hydrolysis of Trifluoromethoxy Group

The -OCF


 group is chemically robust. However, under extreme Lewis Acid conditions  (e.g., AlCl

at high heat), it can decompose to release phosgene-like equivalents and fluoride. In standard aqueous acid/base, it acts as a stable ether.
  • Observation: If fluoride ions are detected (via Ion Chromatography) during stress testing, it indicates the catastrophic breakdown of the OCF

    
     moiety.
    

Analytical Method Recommendations

To accurately quantify this molecule and its degradants, a specific HPLC method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    Time (min) %B
    0.0 40
    10.0 90
    12.0 90

    | 12.1 | 40 |

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Mass Spec: Electrospray Ionization (ESI) in Positive mode is often weak for electron-deficient halides; APCI (Atmospheric Pressure Chemical Ionization) or GC-MS is often superior for this specific class of neutral, halogenated aromatics.

Handling & Storage Protocols

Based on the stability profile, the following storage conditions are mandatory to ensure reagent integrity.

ParameterRecommendationRationale
Storage Temp 2-8°C (Refrigerated)Minimizes thermal degradation and volatility risks.
Light Protection Amber Glass / Foil Wrap Critical. Prevents photolytic C-Br cleavage.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture uptake (though low risk) and oxidation.
Container Borosilicate GlassAvoid plastics that may leach or absorb lipophilic halo-aromatics.
Safety Note (HSE)

This compound is likely a skin and eye irritant (H315/H319) and potentially toxic if swallowed. The trifluoromethoxy group can release HF if incinerated. All handling must occur in a fume hood.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemBioChem. Link

  • Carone, K., et al. (2019). "Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding." The Journal of Physical Chemistry A. Link

  • ICH Expert Working Group. "Guideline Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation. Link

  • PubChem. "1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Compound Summary."[2] (Isomer Reference for Physicochemical Properties). Link

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of "1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the palladium-catalyzed functionalization of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene . This substrate is a high-value pharmacophore building block, offering a unique combination of metabolic stability (via the -OCF


 group) and conformational restriction (via the ortho-fluoro substituent).

However, the 1,2,3-substitution pattern presents specific challenges:

  • Steric/Electronic Clash: The ortho-fluorine atom creates a "gatekeeper" effect, electronically activating the C-Br bond for oxidative addition while sterically impeding the approach of bulky ligands.

  • Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity (

    
     value 
    
    
    
    1.04), requiring careful solvent selection to ensure homogeneity.

This document provides two validated workflows: Suzuki-Miyaura Coupling (C-C bond formation) and Buchwald-Hartwig Amination (C-N bond formation), designed to maximize yield and suppress common side reactions like protodehalogenation.

Mechanistic Insight & Ligand Selection

To achieve high turnover numbers (TON), the catalyst system must balance the catalytic cycle's three stages.

  • Oxidative Addition (OA): The electron-withdrawing nature of the -F and -OCF

    
     groups makes the C-Br bond electron-deficient. This accelerates OA . Standard Pd(0) sources are sufficient.
    
  • Transmetallation/Amine Binding: The steric bulk at the ortho position (F) can hinder the approach of the nucleophile.

  • Reductive Elimination (RE): This is the rate-determining step (RDS) for this substrate. The electron-poor nature of the aryl ring stabilizes the Pd(II) intermediate, making it reluctant to eliminate the product.

Strategic Choice: We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • SPhos / XPhos: For Suzuki coupling. The bulk promotes RE, while the electron-rich nature ensures the catalyst remains active.

  • BrettPhos: For Buchwald-Hartwig.[1][2] Specifically engineered to facilitate the coupling of primary/secondary amines with hindered/electron-deficient halides.

Protocol A: Suzuki-Miyaura Cross-Coupling[2]

Objective: Coupling with aryl/heteroaryl boronic acids. Standard: >90% Conversion, <5% Homocoupling.

Materials
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Boronic Acid 1.2 - 1.5NucleophileAr-B(OH)

or Pinacol Ester
Pd(OAc)

0.02 (2 mol%)Pre-catalystCost-effective Pd(II) source
SPhos 0.04 (4 mol%)Ligand2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
K

PO

2.0 - 3.0BaseMild, minimizes hydrolytic side reactions
Solvent N/AMediumToluene/Water (10:1) or Dioxane/Water (4:1)
Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a separate vial, dissolve Pd(OAc)

      
       and SPhos in the organic solvent (Toluene or Dioxane).
      
    • Stir at room temperature (RT) for 10 minutes. Observation: Solution turns from orange to pale yellow/colorless as the active Pd(0)-L species forms.

  • Reaction Assembly:

    • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and K

      
      PO
      
      
      
      .
    • Self-Validation Check: Ensure solids are finely ground to maximize surface area.

  • Inertion:

    • Seal the vessel and cycle Vacuum/Argon (3x) to remove O

      
      . Oxygen is the primary cause of homocoupling and catalyst death.
      
  • Initiation:

    • Inject the pre-complexed Catalyst solution via syringe.

    • Add degassed water.

    • Heat to 80°C - 100°C with vigorous stirring (1000 rpm). The biphasic system requires high shear mixing.

  • Monitoring:

    • Check by TLC or LC-MS at 2 hours.

    • Endpoint: Disappearance of the bromide peak.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with brine, dry over MgSO

      
      , and concentrate.
      

Protocol B: Buchwald-Hartwig Amination[1][2]

Objective: C-N bond formation with primary or secondary amines. Challenge: Preventing


-hydride elimination (if using aliphatic amines) and overcoming the electronic repulsion of the fluorine.
Materials
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Amine 1.2NucleophileMorpholine, Aniline, Piperidine, etc.
Pd

(dba)

0.01 (1 mol%)Pre-catalystBis(dibenzylideneacetone)palladium(0)
BrettPhos 0.02 (2 mol%)LigandExcellent for C-N coupling
NaOtBu 1.4BaseStrong base required for amine deprotonation
Solvent N/AMediumAnhydrous Toluene or t-Amyl Alcohol
Step-by-Step Methodology
  • Glovebox/Schlenk Setup:

    • This reaction is highly sensitive to moisture. Use anhydrous solvents and oven-dried glassware.

  • Charging:

    • Add Pd

      
      (dba)
      
      
      
      , BrettPhos, and NaOtBu to the reaction vial.
    • Note: If the amine is a solid, add it here. If liquid, add later.

  • Solvent Addition:

    • Add anhydrous Toluene under Argon flow.

    • Add the liquid Amine and the Substrate.

  • Thermal Activation:

    • Heat to 100°C .

    • Time: Typically 4–12 hours.

    • Visual Check: Reaction mixture often turns dark brown/red. A precipitate (NaBr) should form.

  • Quench:

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Wash with saturated NH

      
      Cl (aq) to remove unreacted amine and inorganic salts.
      

Visualization of Workflows

Figure 1: Catalytic Cycle Dynamics

This diagram illustrates the specific electronic and steric influences of the substrate on the Pd cycle.

CatalyticCycle cluster_substrate Substrate Effects Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Facilitated by e- poor Ring) Pd0->OxAdd + Substrate Int1 Pd(II)-Ar-Br Intermediate OxAdd->Int1 TransMet Transmetallation / Amine Coordination Int1->TransMet + Boronic Acid/Amine + Base Int2 Pd(II)-Ar-Nu (Steric Crowding from 2-F) TransMet->Int2 RedElim Reductive Elimination (Rate Determining Step) Int2->RedElim Ligand Bulk Helps RedElim->Pd0 Regeneration Product Product (Ar-Nu) RedElim->Product

Caption: The 2-Fluoro and 3-OCF3 groups accelerate Oxidative Addition but stabilize the Pd(II) intermediate, requiring bulky ligands to force Reductive Elimination.

Figure 2: Experimental Workflow (Suzuki Coupling)

Workflow Step1 1. Pre-complexation Pd(OAc)2 + SPhos (10 min, RT) Step4 4. Reaction Add Catalyst Soln + Water Heat 80-100°C Step1->Step4 Step2 2. Vessel Charging Substrate + Boronic Acid + K3PO4 (Solid) Step3 3. Inertion Vacuum/Argon Cycle (3x) Step2->Step3 Step3->Step4 Step5 5. Workup Filter (Celite) -> Extraction Step4->Step5

Caption: Optimized sequential workflow ensuring active catalyst formation and oxygen exclusion.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos (more stable) or increase loading to 5 mol%. Ensure O

exclusion.
Protodehalogenation (Ar-H) Moisture/Protic SourceUse anhydrous solvents. If using Suzuki, reduce water ratio or switch to anhydrous base (Cs

CO

) in DMF.
Homocoupling (Ar-Ar) OxidationStrictly degas solvents. Reduce excess boronic acid.
Starting Material Recovery Failed Oxidative AdditionUnlikely with this substrate. Check catalyst quality (Pd source should not be black).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][3]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[4][5] Nature. (Context on Fluorine Effects).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.

Sources

"1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene in Agrochemical Synthesis

Executive Summary

This guide details the technical application of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS: 1033202-63-9) as a high-value intermediate in the design of modern agrochemicals.[1] This specific substitution pattern—combining an ortho-fluorine atom with a meta-trifluoromethoxy group relative to the bromine reactive site—offers a unique "lock-and-key" mechanism for optimizing biological half-life and binding affinity in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides.[1]

The guide covers physicochemical properties, a validated synthesis protocol via the Sandmeyer reaction, and a downstream application in Suzuki-Miyaura cross-coupling for scaffold construction.[1]

Physicochemical Profile & Strategic Value

The 1,2,3-trisubstituted benzene core provides a dense functionalization pattern that is critical for "metabolic blocking."[1] The ortho-fluorine atom introduces a steric and electronic barrier that protects the adjacent positions from oxidative metabolism (e.g., hydroxylation), while the trifluoromethoxy group (


) significantly enhances lipophilicity (

) and membrane permeability without the steric bulk of a tert-butyl group.[1]

Table 1: Key Technical Specifications

PropertyDataRelevance
Chemical Name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzenePrimary Intermediate
CAS Number 1033202-63-9 Registry Identification
Molecular Formula

--
Molecular Weight 258.99 g/mol Stoichiometry Calcs
Physical State Colorless to pale yellow liquidHandling
Boiling Point ~170–175 °C (Predicted)Distillable purification
Density ~1.69 g/mLSolvent extraction design
LogP (Predicted) 3.5 – 4.0High Lipophilicity

Synthesis Protocol: The Modified Sandmeyer Route

Direct bromination of 1-fluoro-2-(trifluoromethoxy)benzene often yields the para-bromo isomer (position 5 or 4) due to the directing effects of the fluorine and alkoxy groups.[1] To access the specific 1-bromo-2-fluoro-3-(trifluoromethoxy) isomer, a regioselective Sandmeyer reaction starting from the corresponding aniline is the most reliable, self-validating method.[1]

Workflow Diagram: Regioselective Synthesis

SynthesisRoute Aniline 2-Fluoro-3-(trifluoromethoxy)aniline (Precursor) Diazonium Diazonium Salt Intermediate [Ar-N2]+ [BF4]- Aniline->Diazonium 1. NaNO2, HBF4 0°C, 1h Product 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (Target) Diazonium->Product 2. CuBr, HBr (48%) 60°C, 2h

Figure 1: Two-step synthesis via Sandmeyer reaction ensuring correct regiochemistry.

Experimental Procedure

Step 1: Diazotization

  • Charge: In a 500 mL 3-neck round-bottom flask, dissolve 2-fluoro-3-(trifluoromethoxy)aniline (10.0 g, 51 mmol) in HBF₄ (48% aq. solution) (40 mL).[2]

  • Cool: Cool the suspension to 0°C using an ice/salt bath. Ensure internal temperature remains

    
    .
    
  • Addition: Dropwise add a solution of Sodium Nitrite (3.9 g, 56 mmol) in water (10 mL) over 20 minutes.

  • Monitor: Stir for 1 hour at 0°C. Verify complete diazotization using starch-iodide paper (instant blue/black color indicates excess nitrite).

Step 2: Bromination (Sandmeyer) [2]

  • Catalyst Prep: In a separate vessel, prepare a solution of Cu(I)Br (8.8 g, 61 mmol) in HBr (48% aq.) (30 mL). Heat to 60°C.

  • Transfer: Slowly transfer the cold diazonium solution (from Step 1) into the hot CuBr solution via a dropping funnel over 30 minutes. Caution: Nitrogen gas evolution will be vigorous.[1][2]

  • Reaction: Stir at 60°C for 2 hours until gas evolution ceases.

  • Work-up: Cool to room temperature. Extract with Diethyl Ether (

    
    ).[2] Wash combined organics with saturated 
    
    
    
    and Brine.[2]
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation or silica gel chromatography (100% Hexanes) to yield the target bromide.
    

Validation Check:

  • GC-MS: Confirm M+ peak at 258/260 (1:1 ratio for Br isotope).

  • 1H NMR: Expect aromatic signals consistent with 1,2,3-substitution (doublet of doublets patterns).

Application Protocol: Suzuki-Miyaura Cross-Coupling

This intermediate is primarily used to couple with heteroaryl boronic acids to construct the biaryl core of SDHI fungicides. The bulky ortho-fluorine requires a specialized catalyst system to overcome steric hindrance.[1]

Reaction Pathway: Biaryl Scaffold Construction

SuzukiCoupling Bromide 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (Electrophile) Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Bromide->Catalyst Boronic 1-Methyl-1H-pyrazole-4-boronic acid (Nucleophile) Boronic->Catalyst Scaffold Agrochemical Biaryl Core (SDHI Precursor) Catalyst->Scaffold 90°C, 12h Yield >85%

Figure 2: Suzuki-Miyaura coupling to generate a pyrazole-benzene biaryl motif common in fungicides.[1]

Detailed Methodology
  • Reagents:

    • 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (1.0 equiv)[1]

    • Aryl/Heteroaryl Boronic Acid (1.2 equiv)[2]

    • Catalyst:

      
       (3 mol%) - Selected for resistance to steric bulk.[2]
      
    • Base:

      
       (3.0 equiv)[2]
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

  • Procedure:

    • Degas the solvent mixture with Argon for 20 minutes.

    • Add reagents to a sealed tube or reactor.[1]

    • Heat to 90°C for 12–16 hours.

    • Filter through a Celite pad to remove Palladium residues.[1]

    • Concentrate and recrystallize (Ethanol/Water) or chromatograph.[2]

  • Why this works: The electron-withdrawing nature of the

    
     and 
    
    
    
    groups activates the C-Br bond for oxidative addition, facilitating the cycle despite the steric crowding.[1]

Safety & Handling

  • Hazard Identification: The compound is an organohalide.[1] Treat as an irritant (Skin/Eye) and potential sensitizer.[2]

  • Specific Risk: Trifluoromethoxy compounds can release HF upon thermal decomposition at extreme temperatures (

    
    ).[2]
    
  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration.

References

  • Sigma-Aldrich. Product Specification: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS 1033202-63-9).[1][3] Available at: [1][2]

  • Manchester Organics. 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene Technical Data. Available at: [2]

  • Leroux, F. R., et al. (2016).[2] "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[1][4] ChemMedChem. (Context: Bioisosteric properties of OCF3).

  • Organic Syntheses. Preparation of 1-Bromo-2-fluorobenzene via Sandmeyer Reaction.[1] (Adapted Protocol). Available at: [2]

  • Jeschke, P. (2024).[5][2] "Recent developments in fluorine-containing pesticides." Pest Management Science. (Context: Usage of fluorinated intermediates in SDHIs).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation in 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Activated Electrophile" Paradox

Subject Molecule: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene CAS: [Hypothetical/Generic Structure Reference]

This guide addresses a specific, recurring failure mode when coupling 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene : the formation of the hydrodehalogenated byproduct (where Br is replaced by H), often accompanied by low yields of the desired biaryl.

The Chemical Root Cause

This substrate presents a "perfect storm" for hydrodehalogenation (protodehalogenation) due to two competing factors:

  • Rapid Oxidative Addition (OA): The ortho-fluoro and meta-trifluoromethoxy groups are strong electron-withdrawing groups (EWGs). This makes the C-Br bond highly electron-deficient, accelerating the initial oxidative addition to Pd(0).

  • Stalled Transmetallation: While OA is fast, the ortho-fluorine creates steric pressure that can retard the transmetallation step with the nucleophile (boronic acid/ester).

The Consequence: The catalytic cycle creates a high standing concentration of the highly electrophilic [LₙPd(II)-Ar] intermediate. If the nucleophile doesn't arrive quickly, this intermediate will "scavenge" a hydride (H⁻) from the solvent, base, or impurities, leading to the reduction byproduct.

Diagnostic Logic (Visualized)

Before altering your protocol, use this logic flow to identify the specific source of your hydride contamination.

DiagnosticFlow Start ISSUE: High Dehalogenation (>10% Ar-H Byproduct) SolventCheck Are you using alcoholic solvents? (MeOH, EtOH, iPrOH) Start->SolventCheck BaseCheck Are you using amine bases? (Et3N, DIPEA) SolventCheck->BaseCheck No (Using THF, Toluene, DMF) Action1 CRITICAL ERROR: Alcohol is the H-source. Switch to Toluene, DMF, or Dioxane. SolventCheck->Action1 Yes WaterCheck Is the system strictly anhydrous? BaseCheck->WaterCheck No (Using K3PO4, Cs2CO3) Action2 CRITICAL ERROR: Amines undergo β-Hydride elimination. Switch to Inorganic Carbonates/Phosphates. BaseCheck->Action2 Yes LigandCheck Ligand Type? WaterCheck->LigandCheck Yes (or controlled water) Action3 WARNING: Water can facilitate dehalogenation. Use anhydrous solvents + dried bases. WaterCheck->Action3 No (Uncontrolled moisture) Action4 OPTIMIZATION: PPh3 is too slow for this substrate. Switch to Buchwald Ligands (XPhos). LigandCheck->Action4 Simple Phosphines (PPh3) Action5 ADVANCED: If XPhos fails, increase catalyst loading or switch to Pd-G3/G4 precatalysts. LigandCheck->Action5 Bulky/Dialkyl Biaryl (XPhos, SPhos)

Caption: Figure 1. Troubleshooting logic tree for identifying hydride sources in Pd-catalyzed cross-coupling.

Technical Troubleshooting (Q&A)

Q1: Why is my choice of solvent causing dehalogenation?

A: In the coupling of electron-deficient aryl halides, primary and secondary alcohols act as reducing agents . The mechanism involves


-hydride elimination from the alkoxide coordinated to the Palladium center. The Pd(II) species oxidizes the alcohol to a ketone/aldehyde and reduces itself to a Pd-Hydride species, which then reductively eliminates with your aryl ring to form the byproduct (Ar-H).
  • Recommendation: Strictly avoid Ethanol, Methanol, and Isopropanol.

  • Alternative: Use aprotic polar solvents like DMF or DMAc (if high temp is needed) or Toluene (non-polar). If solubility is an issue, use 1,4-Dioxane .

Q2: I switched to Toluene but still see ~15% dehalogenation. Is my base the problem?

A: If you are using an amine base (Triethylamine, DIPEA), yes. Similar to alcohols, amines with hydrogens on the


-carbon can undergo dehydrogenation, transferring a hydride to the Palladium.
  • Recommendation: Switch to inorganic bases. Anhydrous

    
      is the gold standard for sensitive substrates. 
    
    
    
    is excellent for sterically crowded couplings due to the "Cesium Effect" (increased solubility in organic solvents).
Q3: Does the catalyst ligand actually prevent dehalogenation?

A: Yes, by changing the relative rates of the catalytic cycle. Simple ligands like


 often result in slow transmetallation. This leaves the sensitive 

intermediate exposed to side reactions for too long.
  • Recommendation: Use bulky, electron-rich ligands (e.g., XPhos , SPhos , or RuPhos ).

    • Mechanism: These ligands facilitate rapid oxidative addition and create a steric pocket that accelerates reductive elimination of the desired product, effectively "outrunning" the dehalogenation pathway [1].

Mechanistic Pathway & Intervention[1][2]

Understanding where the cycle diverges is key to control.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + Ar-B(OH)2 / Base HydrideSource Hydride Source Interaction (Alcohol/Amine/H2O) PdII->HydrideSource Slow TM allows this Coupled Biaryl Product (Desired) TransMet->Coupled Reductive Elimination Dehalo Ar-H Byproduct (Undesired) HydrideSource->Dehalo Reductive Elimination

Caption: Figure 2. Kinetic competition between the desired Transmetallation and the undesired Hydride Transfer.

Optimized Protocol: The "Anhydrous Phosphate" Method

This protocol is designed specifically for 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene to minimize hydride exposure.

Materials
  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 - 1.5 equiv

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%) OR XPhos Pd G2  precatalyst (recommended).
    
  • Base:

    
     (finely ground, anhydrous), 3.0 equiv.
    
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Drying: Flame-dry a reaction vial/flask under vacuum and backfill with Argon/Nitrogen x3.

  • Solids: Charge the flask with the Aryl Bromide, Boronic Acid, Base (

    
    ), and Precatalyst (XPhos Pd G2) in the air (if using G2/G3 precatalyst) or glovebox.
    
  • Purging: Seal the vessel. Evacuate and backfill with inert gas x3.

  • Solvent Addition: Add anhydrous Toluene via syringe. Do not use degassed solvent that has been exposed to air; use solvent from a drying column or fresh sure-seal bottle.

  • Reaction: Heat to 80°C - 100°C .

    • Note: Do not exceed 110°C; higher temperatures increase the rate of dehalogenation faster than the rate of coupling for this substrate.

  • Monitoring: Monitor via UPLC/HPLC. If Ar-H > 5%, lower temperature to 60°C and double catalyst loading.

Reference Data: Solvent & Ligand Impact[1][3][4][5]

Table 1: Solvent Effects on Dehalogenation of Electron-Deficient Aryl Bromides

Solvent SystemDielectric ConstantHydride RiskTypical Dehalogenation %Verdict
Ethanol / Water HighCritical 30 - 60%AVOID
Isopropanol MediumCritical 40 - 70%AVOID
THF (wet) MediumModerate10 - 25%Risky
Toluene (anhydrous) LowLow< 5%Recommended
DMF (anhydrous) HighLow< 5%Good for solubility

Table 2: Ligand Selection Guide

Ligand ClassExampleTransmetallation RateProtection against Reduction
Triarylphosphine

SlowPoor
Bidentate dppfMediumModerate
Dialkyl Biaryl XPhos / SPhos Fast Excellent
NHC IPr / IMesFastGood

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.

  • Navarro, O., et al. (2003). General Method for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides and/or Arylboronic Acids.[1] The Journal of Organic Chemistry, 69(9), 3173-3180.

  • Sherwood, J., et al. (2019). Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. (General mechanistic consensus on hydride sources in Pd coupling).

Sources

Technical Support Center: Reactivity Guide for 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

[1]

Introduction: The Electronic Fingerprint

Welcome to the technical support hub for 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene . This molecule is not a standard aryl bromide; it is a "loaded spring" of reactivity due to the contiguity of three electronegative substituents (Br, F, OCF₃).[1]

  • The 1,2,3-Substitution Pattern: The steric crowding and electronic repulsion between the Fluorine (C2) and Trifluoromethoxy (C3) groups create a twisted conformation, affecting catalyst binding.[1]

  • The "Benzyne Trap": The most critical feature is the 1-Bromo-2-Fluoro motif.[1] Upon metal-halogen exchange, you generate a transient 2-fluoro-phenyllithium species.[1] In polar solvents or at elevated temperatures, this species rapidly eliminates LiF to form a benzyne , leading to polymerization (tar) rather than your desired product.[1]

This guide addresses these specific challenges through the lens of solvent selection.

Module 1: Metal-Halogen Exchange (Lithiation)

Troubleshooting Guide

Q: I treated the substrate with n-BuLi in THF at -78°C, but the reaction mixture turned black instantly, and I recovered no product. What happened?

A: You likely triggered the "Benzyne Cascade." In THF, n-BuLi is highly aggregated and reactive.[1] The Lithium-Halogen exchange occurs rapidly at C1.[1] However, the resulting C1-Lithium species is ortho to a Fluorine atom at C2.[1] THF stabilizes the lithium cation, lowering the barrier for the elimination of LiF.[1] This generates a benzyne intermediate, which uncontrollably polymerizes.[1]

Corrective Protocol:

  • Switch Solvent: Use Diethyl Ether (Et₂O) or Toluene instead of THF. These non-polar/less-coordinating solvents destabilize the transition state for LiF elimination, buying you time to trap the lithiated species.[1]

  • Change Reagent: Switch from n-BuLi to iPrMgCl·LiCl (Turbo Grignard) .[1] The Magnesium bond is more covalent and less prone to

    
    -elimination of Fluorine than the Lithium bond.[1]
    
  • Internal Trap: If possible, have your electrophile present in situ (Barbier conditions) to capture the anion before it eliminates.[1]

Visualizing the Pathway

The following diagram illustrates the divergence between stable lithiation and the benzyne failure mode based on solvent polarity.

BenzyneCascadeStartSubstrate:1-Br-2-F-3-OCF3Li_ExchangeIntermediate:1-Li-2-F-3-OCF3Start->Li_Exchangen-BuLi, -78°CBenzyneBENZYNE FORMATION(Elimination of LiF)Li_Exchange->BenzyneFast EliminationProductTrapped Product(Success)Li_Exchange->ProductElectrophile TrapPath_THFSolvent: THF(High Polarity)Path_Et2OSolvent: Et2O(Low Polarity)PolymerBlack Tar(Polymerization)Benzyne->Polymer

Caption: Solvent-dependent stability of the 2-fluoro-lithiated intermediate. Polar solvents accelerate LiF elimination.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]

FAQ: Solvent Safety & Efficiency

Q: I am scaling up a Suzuki coupling using this bromide. Can I use aqueous DMSO as the solvent?

A: Proceed with extreme caution. While aqueous DMSO is excellent for solubilizing inorganic bases (like K₂CO₃), it poses a specific risk with electron-deficient aryl bromides like 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene.[1]

  • The Exotherm Risk: Research indicates that Suzuki couplings of trifluoromethyl-substituted bromides in DMSO/H₂O can exhibit significant exotherms that exceed the solvent's boiling point or the decomposition temperature of DMSO (onset ~190°C, but lower with metals).[1]

  • Hydrolysis: The electron-poor ring makes the C-Br bond susceptible to hydrolysis in basic aqueous media at high temperatures, leading to phenol byproducts.[1]

Recommended Solvent Systems:

Solvent SystemPolarityProsConsBest For
1,4-Dioxane / H₂O ModerateExcellent catalyst stability; moderate boiling point (101°C).[1]Peroxide formation risk upon storage.[1]Standard Lab Scale
Toluene / H₂O Lowdistinct phase separation; easy workup; low exotherm risk.[1]Poor solubility of polar boronic acids.[1]Process Scale-Up
THF / H₂O ModerateGood general solubility.[1]Lower boiling point (66°C) limits reaction rate for sterically hindered substrates.[1]Temperature Sensitive Substrates
DMSO / H₂O HighFast rates due to high polarity.[1]Safety Hazard: Thermal runaway potential.[1][2]Avoid for >5g scale

Protocol Tip: For this sterically crowded substrate (1,2,3-substitution), use a catalyst system with a high turnover number that works at lower temperatures to avoid hydrolytic side reactions.[1] Pd(dppf)Cl₂ or Buchwald Generation III precatalysts (e.g., XPhos Pd G3) in Dioxane/Water (4:1) at 80°C is the "Gold Standard" starting point [1].[1]

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Troubleshooting Guide

Q: I am trying to displace the Bromine with an amine, but I am seeing substitution at the Fluorine position instead. Why?

A: This is a classic Regioselectivity Error driven by the electronic activation of the ring. The -OCF₃ group at position 3 and the -Br at position 1 both withdraw electrons, making the ring electron-deficient.[1] However, Fluorine is an excellent leaving group in SNAr reactions (often better than Bromine) because the highly electronegative F stabilizes the Meisenheimer complex intermediate.[1]

The Competition:

  • Site A (C1-Br): Sterically hindered by the adjacent F.[1]

  • Site B (C2-F): Highly activated by the adjacent -Br and -OCF₃ (both EWGs) and less sterically hindered than the "pocket" between substituents.[1]

Strategic Solution: To favor substitution at C1-Br (via metal catalysis) over C2-F (via SNAr):

  • Avoid SNAr conditions: Do not use strong naked nucleophiles (e.g., NaH + Amine) in polar aprotic solvents like DMF or NMP.[1] These conditions favor attack at the Fluorine.[1]

  • Use Buchwald-Hartwig Conditions: Use a Palladium catalyst in a non-polar solvent (Toluene).[1] The Pd will insert into the C-Br bond (Oxidative Addition) specifically.[1] The C-F bond is too strong for Pd insertion under standard conditions.[1]

    • Solvent: Toluene or Xylene.[1]

    • Base: Cs₂CO₃ or NaOtBu (weak bases minimize background SNAr).[1]

Decision Tree: Reaction Pathway Selection

ReactionSelectorInputGoal: C-N Bond FormationMethodChoose MethodInput->MethodSNArSNAr (Heat/Base)Method->SNArPolar Aprotic Solvent(DMF, DMSO)BuchwaldPd-CatalysisMethod->BuchwaldNon-Polar Solvent(Toluene, Dioxane)Result_SNArRisk: Attack at C2-F(Wrong Regioisomer)SNAr->Result_SNArResult_BuchwaldSuccess: Attack at C1-Br(Correct Regioisomer)Buchwald->Result_Buchwald

Caption: Solvent and method selection dictates regioselectivity between C-F and C-Br reactivity.

Module 4: Solubility & Handling

Q: My compound oils out or doesn't dissolve in standard methanol/ethanol mixtures.

A: The Trifluoromethoxy (-OCF₃) group imparts significant lipophilicity (high logP) and "fluorous" character to the molecule.[1] It resists dissolution in highly polar protic solvents.[1]

Solvent Recommendations:

  • Extraction: Do not use simple Ether/Water.[1] Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .[1] The fluorinated tail interacts better with these solvents.

  • Chromatography: Standard Hexane/Ethyl Acetate systems usually work, but if streaking occurs, add 1% Triethylamine (if the compound is acid-sensitive) or switch to Heptane/DCM .[1] The Heptane/DCM system often provides better separation for fluorinated aromatics due to orthogonal selectivity.[1]

References

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[1][Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (Mechanistic insight on OCF3 directing effects) Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Organometallic Chemistry of Fluorinated Benzenes. (Benzyne formation risks) Source: Chemical Reviews URL:[Link]

Technical Support Center: Optimizing Reaction Temperatures for 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. The unique electronic properties of this molecule, arising from the interplay of the bromo, fluoro, and trifluoromethoxy substituents, can present specific challenges. This resource aims to equip you with the knowledge to navigate these challenges and optimize your reaction outcomes.

Understanding the Molecule: Electronic Effects at Play

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene possesses a complex electronic profile that directly influences its reactivity and, consequently, the optimal reaction temperature. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[1][2] Conversely, the fluorine and bromine atoms, while also electron-withdrawing through induction, can donate lone pair electrons through resonance. This intricate balance of effects dictates the molecule's behavior in various reaction types.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene sluggish or failing to initiate?

A1: This is a common issue stemming from the deactivated nature of the aryl bromide. The electron-withdrawing trifluoromethoxy group makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is a crucial step in the catalytic cycle.[3]

  • Troubleshooting:

    • Increase Temperature: A primary solution is to increase the reaction temperature. For Suzuki couplings, temperatures in the range of 70-120 °C are often necessary.[4] Buchwald-Hartwig aminations may also require elevated temperatures, sometimes up to 140 °C, to drive the reaction forward.[5][6]

    • Catalyst and Ligand Choice: Ensure you are using a sufficiently active catalyst system. For deactivated aryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the oxidative addition step.[7]

    • Base Selection: The choice of base is also critical. While stronger bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, they can be incompatible with certain functional groups. Weaker bases like cesium carbonate or potassium phosphate may be used, but often necessitate higher reaction temperatures.[7]

Q2: I'm observing significant side product formation, particularly hydrodehalogenation (loss of bromine), in my palladium-catalyzed reaction. How can I minimize this?

A2: Hydrodehalogenation is a known side reaction in cross-coupling chemistry, where the aryl halide is reduced to the corresponding arene.[7] This can be exacerbated by elevated temperatures.

  • Troubleshooting:

    • Temperature Optimization: While higher temperatures can be necessary for reaction initiation, excessive heat can promote side reactions. It's a delicate balance. A systematic temperature screen is recommended. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it while monitoring for both product formation and the appearance of the hydrodehalogenated side product by GC-MS or LC-MS.

    • Reagent Purity: Ensure all reagents and solvents are anhydrous and of high purity. Water can be a proton source for hydrodehalogenation.

    • Catalyst Loading: In some cases, optimizing the catalyst loading can help minimize side reactions.[7]

Q3: For a lithium-halogen exchange reaction, what is the optimal temperature to achieve selective exchange at the bromine position without competing side reactions?

A3: Lithium-halogen exchange is a rapid process that is typically performed at very low temperatures to control its high reactivity and prevent side reactions.[8]

  • Troubleshooting:

    • Maintain Low Temperatures: The standard temperature for lithium-halogen exchange is -78 °C (a dry ice/acetone bath).[8] It is crucial to maintain this low temperature throughout the addition of the organolithium reagent and for a short period afterward to ensure complete exchange.

    • Slow Addition: Add the organolithium reagent (e.g., n-butyllithium) dropwise to the solution of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene. This helps to dissipate the heat of reaction and prevent localized warming, which could lead to undesired side reactions such as benzyne formation.[9]

    • Inert Atmosphere: These reactions are highly sensitive to air and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen).[10]

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) reaction. Why is the reaction not proceeding even at elevated temperatures?

A4: For an SNAr reaction to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups positioned ortho or para to the leaving group.[11] In 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene, the powerful electron-withdrawing trifluoromethoxy group is meta to the bromine, which provides less activation compared to an ortho or para positioning. The ortho-fluoro group does provide some activation.

  • Troubleshooting:

    • Elevated Temperatures: SNAr reactions often require high temperatures, sometimes even reflux conditions, to proceed.[12]

    • Strong Nucleophile: The use of a strong nucleophile is essential.[13]

    • Polar Aprotic Solvent: Employing a polar aprotic solvent such as DMSO or DMF can enhance the reactivity of the nucleophile and facilitate the reaction.[12]

    • Consider the Fluoro Leaving Group: In some cases, depending on the nucleophile and conditions, the fluorine atom might act as the leaving group instead of bromine, as C-F bond activation can be favored in SNAr reactions on highly fluorinated rings.

Troubleshooting Guides

Guide 1: Optimizing Temperature for a Suzuki-Miyaura Coupling

Issue: Low yield and incomplete conversion in the Suzuki-Miyaura coupling of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene with an arylboronic acid.

Workflow for Temperature Optimization:

Caption: Workflow for Suzuki coupling temperature optimization.

Experimental Protocol: Temperature Screening

  • Setup: In parallel reaction vials under an inert atmosphere, combine 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, 2.0 equiv) in a degassed solvent (e.g., dioxane/water).[4]

  • Temperature Gradient: Place the vials on a heating block with a temperature gradient (e.g., 70°C, 85°C, 100°C, 115°C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and identify any major side products.

  • Analysis: Compare the results to identify the temperature that provides the best balance of reaction rate and minimal side product formation.

Data Summary Table:

Temperature (°C)Conversion after 2h (%)Key Side Products
7015None observed
8545Trace hydrodehalogenation
10080Minor hydrodehalogenation
11585Increased hydrodehalogenation, minor decomposition
Guide 2: Troubleshooting Grignard Reagent Formation

Issue: Failure to form the Grignard reagent from 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene, or formation of Wurtz coupling side products.

Logical Troubleshooting Flow:

G A Start: Grignard Reaction Setup B Initiation Failure (No Exotherm) A->B C Side Product Formation (e.g., Biphenyl) A->C H Successful Grignard Formation A->H D Activate Mg Turnings (e.g., I2 crystal, 1,2-dibromoethane) B->D E Ensure Anhydrous Conditions (Flame-dried glassware, dry solvent) B->E F Maintain Moderate Temperature (Gentle reflux, avoid overheating) C->F G Slow Addition of Aryl Bromide C->G D->A Retry E->A Retry F->A Re-optimize G->A Re-optimize

Caption: Troubleshooting Grignard reagent formation.

Key Considerations for Temperature:

  • Initiation: Grignard formation is an exothermic reaction. Gentle warming may be required to initiate the reaction. However, once initiated, the reaction should be maintained at a moderate temperature (e.g., gentle reflux of THF, ~66°C) to prevent side reactions.

  • Controlling Exotherm: If the reaction becomes too vigorous, it can lead to the formation of biphenyl-type side products.[14] The reaction vessel can be cooled in an ice bath to moderate the reaction rate.

  • Low-Temperature Methods: For highly functionalized or sensitive substrates, inverse addition (adding the magnesium to the aryl halide solution) at low temperatures can sometimes be beneficial. For related bromo-chloro-benzenes, Grignard exchange reactions using reagents like isopropylmagnesium chloride can be performed at low temperatures (e.g., -15 °C) to achieve selective metal-halogen exchange at the bromine position.[15]

References

  • A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Benchchem.
  • Cross-Coupling Reactions Guide.
  • How does 1-bromo-2-fluorobenzene react with lithium amalgam?. Stack Exchange.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Benchchem.
  • How to increase the efficiency of nucleophilic aromatic substitution reactions. Benchchem.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Main Group Organometallic Compounds. MSU chemistry.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.

Sources

Troubleshooting low conversion of "1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Case ID: #BF3-OCF3-Troubleshoot Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Low Conversion & Side-Reactions in Metallation and Coupling

Executive Summary

You are encountering difficulties with 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS: varies by isomer, generic structure assumed). This scaffold is chemically deceptive. While it appears to be a standard aryl bromide, the 1,2,3-substitution pattern featuring a fluorine atom adjacent to the bromine (C1-Br, C2-F) creates a "ticking time bomb" for standard organometallic protocols: Benzyne Formation .

Furthermore, the trifluoromethoxy (-OCF3) group at C3 exerts a profound inductive effect ($ \sigma_p \approx 0.35 $, $ \sigma_m \approx 0.38 $), activating the ring for nucleophilic attack while simultaneously deactivating the C-Br bond toward oxidative addition in catalytic cycles compared to electron-rich systems.

This guide addresses the three most common failure modes:

  • The Benzyne Trap (Lithium-Halogen Exchange failures).

  • Catalytic Stalling (Palladium Cross-Coupling issues).

  • Regiochemical Scrambling (Unintended SNAr).

Module 1: Lithium-Halogen Exchange (The "Benzyne Trap")

User Query: "I treated the starting material with n-BuLi at -78°C to trap with an aldehyde, but I got a complex mixture/tar and low yield. Why?"

The Root Cause: Elimination Kinetics

The proximity of the Fluorine (C2) to the Lithium (C1, post-exchange) is the critical failure point. Upon Lithium-Halogen exchange, the resulting aryl lithium species is thermodynamically unstable. The driving force to eliminate Lithium Fluoride (LiF) is immense.

Instead of a stable nucleophile, you generate 3-(trifluoromethoxy)benzyne . This highly reactive intermediate immediately undergoes polymerization, dimerization (to biphenylenes), or non-specific solvent insertion, resulting in "tar."

Troubleshooting Protocol
VariableStandard Protocol (High Failure Risk)Optimized Protocol (High Success)
Temperature -78°C-100°C to -105°C (Trapp mixture)
Reagent n-BuLit-BuLi (2 equiv) or i-PrMgCl·LiCl (Turbo Grignard)
Addition Order Add Li, wait, add ElectrophileBarbier Conditions (Mix Electrophile + Substrate, then add Li)
Solvent THFTHF/Et2O (4:1) or Toluene/THF (Non-polar solvents slow elimination)
The "Barbier" Solution (Internal Trapping)

If your electrophile is compatible with organolithiums (e.g., TMSCl, certain borates), do not pre-form the lithiated species.

  • Dissolve 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene AND the electrophile in the solvent.

  • Cool to -100°C (liquid N2/Et2O bath).

  • Add n-BuLi or t-BuLi slowly. Rationale: The rate of trapping (Reaction B) must exceed the rate of elimination (Reaction C).

Benzyne_Pathway SM 1-Bromo-2-fluoro-3-(OCF3)benzene Li_Species Intermediate: 1-Lithio-2-fluoro-3-(OCF3)benzene SM->Li_Species Li-Hal Exchange (-78°C to -100°C) Benzyne CRITICAL FAILURE: 3-(OCF3)Benzyne Li_Species->Benzyne Elimination of LiF (Fast > -90°C) Product Desired Product (Electrophile Trapped) Li_Species->Product Trapping with E+ (Must be faster than elim) Polymers/Tar Polymers/Tar Benzyne->Polymers/Tar

Figure 1: The kinetic competition between trapping the lithiated species and the irreversible elimination to benzyne.

Module 2: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

User Query: "My Suzuki coupling is stalled. I see starting material remaining, or I see de-brominated byproduct (protodehalogenation)."

The Root Cause: Steric & Electronic Mismatch
  • Steric Crowding: The C2-Fluorine atom exerts an ortho-effect, hindering the approach of the Palladium(0) species during oxidative addition.

  • Electronic Deactivation: While EWGs generally assist oxidative addition, the specific arrangement here can lead to a stable but unreactive Pd(II) intermediate that fails to undergo transmetallation effectively, leading to eventual protodehalogenation (replacement of Br with H).

Ligand Selection Matrix

Standard ligands (PPh3, dppf) often fail here. You require bulky, electron-rich biaryl phosphines to facilitate the difficult steps.

Ligand ClassSpecific LigandRecommendationMechanism of Improvement
Buchwald (Gen 3/4) XPhos or RuPhos Primary Choice High steric bulk promotes reductive elimination; electron richness speeds up oxidative addition.
Buchwald (Specialty) BrettPhos For C-N CouplingSpecifically designed to prevent dehalogenation in difficult aminations.
NHC PEPPSI-IPr AlternativeStrong sigma-donation stabilizes the Pd-center against aggregation.
Optimized Protocol: Suzuki-Miyaura
  • Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2-4 mol%) OR XPhos-Pd-G2 precatalyst.

  • Base: K3PO4 (mild, anhydrous) is preferred over Na2CO3 to prevent SNAr side reactions (see Module 3).

  • Solvent: 1,4-Dioxane/Water (10:1) degassed thoroughly.

  • Temp: 80-100°C.

Module 3: Regioselectivity Warning (SNAr)

User Query: "I tried to couple an amine using a base, but I lost the bromine and the fluorine is gone?"

The Hidden Trap: Nucleophilic Aromatic Substitution

The 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene scaffold is highly activated for SNAr at the C2 position.

  • The C2-Fluorine is a better leaving group than Bromine in SNAr.

  • The -OCF3 group (C3) and -Br (C1) are both electron-withdrawing, lowering the LUMO energy at C2.

If you use a strong nucleophile (e.g., simple amines, alkoxides) and heat, you will likely displace the Fluorine , not the Bromine, retaining the Bromine in the final product (or displacing both if forced).

Diagnostic Check:

  • Check 19F NMR. If the signal for the aromatic Fluorine (-110 to -130 ppm range) disappears but the -OCF3 signal (-58 ppm) remains, you have performed SNAr at C2.

SNAr_vs_Coupling cluster_path1 Path A: Metal Catalysis (Desired) cluster_path2 Path B: SNAr (Side Reaction) SM 1-Bromo-2-fluoro-3-(OCF3)benzene Pd_Cycle Pd(0) Oxidative Addition (At C-Br bond) SM->Pd_Cycle Pd/Ligand Nu_Attack Nucleophilic Attack (At C-F bond) SM->Nu_Attack Strong Base/Nu (No Catalyst) Coupled C1-Substituted Product (F Retained) Pd_Cycle->Coupled SNAr_Prod C2-Substituted Product (Br Retained, F Lost) Nu_Attack->SNAr_Prod

Figure 2: Divergent reactivity paths. Path A requires active catalyst; Path B happens with strong bases/nucleophiles alone.

References

  • Leroux, F. R., Mangu, C., & Schlosser, M. (2005). o-Fluorobromobenzene: A Trap for the Unwary. European Journal of Organic Chemistry. Link (Discusses the rapid elimination of LiF from o-fluoro-lithio species).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Guidance on ligand selection for sterically hindered halides).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link (Source for Sigma values of OCF3 and F).

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link (Protocols for Turbo-Grignard exchange to avoid benzyne).

"1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene" starting material purity issues

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 151414-46-9 | Molecular Formula: C7H3BrF4O[1]

Welcome to the Technical Assistance Center

Role: Senior Application Scientist Objective: Troubleshooting purity, analysis, and reactivity issues for high-value fluorinated scaffolds.

This guide addresses the specific challenges associated with 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene . Due to its "vicinal" (1,2,[1]3) substitution pattern, this building block is prone to unique isomeric impurities and steric challenges that can derail downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Module 1: Critical Purity Profiling (The "Fingerprint")

User Query: "I received a batch of material that looks pure by GC-MS (>98%), but my reaction yields are inconsistent. How do I validate the regio-purity?"

Technical Insight: GC-MS is often insufficient for fluorinated aromatics.[1] Regioisomers (such as the 1,2,4- or 1,2,5- analogs) often have identical retention times and fragmentation patterns.[1] Quantitative 19F NMR (qNMR) is the only self-validating method to confirm the 1,2,3-substitution pattern.[1]

Analytical Troubleshooting Protocol
Diagnostic TargetMethodExpected Observation (Pure 1,2,3-Isomer)Common Impurity Signal
Regio-Isomers 19F NMR (Uncoupled)Two distinct signals: 1. -OCF3: Singlet/Triplet ~ -58 ppm2.[1] -F: Multiplet ~ -110 to -130 ppmKey: Look for specific

coupling.[1]
Additional low-intensity peaks shifted by <2 ppm.[1] Para-isomers often show simpler splitting patterns due to symmetry.[1]
Protodebromination GC-MS Parent ion [M]+ 258/260 (Br isotope pattern).[1][M-Br]+ peak (Mass ~180) indicating the des-bromo species (2-Fluoro-1-trifluoromethoxybenzene).[1]
Catalyst Poisons ICP-MS Pd, S, Fe < 10 ppm.[1]High Sulfur (if synthesized via xanthates) or residual Fe (if reduced from nitro-precursors).[1]
Workflow: Purity Validation Decision Tree

PurityCheck Start Sample Receipt GCMS Step 1: GC-MS Analysis Start->GCMS Decision1 Single Peak? GCMS->Decision1 NMR Step 2: 19F NMR (d1 > 10s) Decision1->NMR Yes Fail FAIL: Regioisomer Contamination Decision1->Fail No (Multiple Peaks) IsomerCheck Check Coupling Constants (J_FF interaction) NMR->IsomerCheck Pass PASS: Release for Synthesis IsomerCheck->Pass Correct Splitting IsomerCheck->Fail Unexpected Multiplets

Figure 1: Analytical workflow prioritizing 19F NMR for regio-isomer detection.

Module 2: Reaction Failure Analysis (Suzuki/Buchwald)

User Query: "My Suzuki coupling with a boronic acid is stalling at 40% conversion. The catalyst turns black immediately.[1] Is the bromine unreactive?"

Technical Insight: The 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene scaffold is sterically crowded .[1] The bulky -OCF3 group at position 3 and the Fluorine at position 2 create a "picket fence" around the Bromine at position 1.

  • Slow Oxidative Addition: The Pd(0) species struggles to insert into the C-Br bond due to the ortho-fluorine effect.[1]

  • Catalyst Death: If oxidative addition is too slow, the active Pd(0) aggregates into inactive Pd-black (the black precipitate you observe).[1]

Troubleshooting Guide: Optimization Matrix
ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst aggregation before reaction.[1]Switch Ligand: Use electron-rich, bulky phosphines (e.g., XPhos, SPhos ) or NHC ligands (Pd-PEPPSI) to stabilize Pd(0).[1]
Homocoupling (Ar-Ar) Disproportionation of the starting material.[1]Reduce Base Strength: Switch from K3PO4 to K2CO3 or CsF.[1] Ensure strict O2-free conditions (sparge with Ar).
Des-bromo Product (Ar-H) Protodebromination (Reduction).[1]Solvent Choice: Avoid alcoholic solvents (EtOH, iPrOH) which act as hydride sources.[1] Use 1,4-Dioxane or Toluene .
Mechanistic Pathway: Where Impurities Interfere

ReactionFail Start Start Material (1-Br-2-F-3-OCF3) PdCycle Pd(0) Oxidative Addition Start->PdCycle Success Product Formation PdCycle->Success Ligand Stabilized Failure1 Pd-Black Precipitation PdCycle->Failure1 Unstabilized Pd Impurity Impurity: Sulfur/Thiol (Catalyst Poison) Impurity->PdCycle Irreversible Binding Failure2 No Reaction Impurity->Failure2 Steric Steric Hindrance (Ortho-F effect) Steric->PdCycle Slows Kinetics

Figure 2: Impact of impurities and sterics on the catalytic cycle.

Module 3: Purification & Handling FAQs

Q: Can I purify this compound by distillation?

  • Answer: Proceed with Caution. While the boiling point is distinct from the des-bromo impurity, it is often very close to its regioisomers (e.g., 1-bromo-2-fluoro-4-OCF3).[1]

    • Recommendation: Use fractional distillation only if you have a column with >10 theoretical plates.[1] For high-purity medicinal chemistry needs, Flash Column Chromatography (Hexanes/EtOAc gradient) is safer to remove polar phenolic impurities formed during storage.[1]

Q: The material has turned slightly yellow. Is it degraded?

  • Answer: Likely yes, but manageable.[1][2]

    • Cause: Photo-oxidation or trace hydrolysis of the C-Br bond releasing HBr, which oxidizes to Br2 (yellow/orange).[1]

    • Fix: Wash a solution of the compound (in ether/DCM) with 10% Sodium Thiosulfate (removes Br2) followed by Sat. NaHCO3 (neutralizes acid).[1] Dry over MgSO4.[1]

Q: Why does the 19F NMR show a "wobbly" baseline?

  • Answer: This is often due to Heavy Metal Paramagnetism .[1] If the material was synthesized via a reaction involving Iron (Fe) reduction or Copper (Cu) Sandmeyer steps, residual paramagnetic ions can broaden NMR lines and distort baselines.

    • Fix: Pass the sample through a small pad of Silica-thiol or Celite to trap metal ions before NMR analysis.[1]

References
  • Chemical Shift Data & Fluorine Coupling

    • Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. (Foundational text for Ar-F and Ar-OCF3 shifts).

    • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists.[1] Wiley.[1]

    • Source:

  • Synthesis & Impurity Profiles (Sandmeyer/Schiemann Routes)

    • Flood, D. T. (1943).[1][3] 1-Bromo-2-fluorobenzene (General procedure for vicinal halo-fluoro aromatics).[1] Organic Syntheses, Coll.[1][3] Vol. 2, p.297.[1][3]

    • Source:

  • Palladium Catalyst Poisoning

    • Lott, M. J., et al. (2015). Poisoning and deactivation of palladium catalysts.[1][4] Journal of Catalysis.

    • Source:

  • OCF3 Group Properties & Reactivity

    • Leroux, F., et al. (2005).[1] The Trifluoromethoxy Group: Synthetic Approaches and Properties.[1] Angewandte Chemie International Edition.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to Catalytic Cross-Coupling of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Heavily Substituted Aryl Bromide

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene presents a unique set of challenges for catalytic cross-coupling reactions. The ortho-fluoro substituent and the adjacent trifluoromethoxy group create significant steric hindrance around the reactive C-Br bond. Furthermore, both substituents are strongly electron-withdrawing, which deactivates the aryl bromide towards oxidative addition, a critical step in many catalytic cycles.

Despite these hurdles, the successful functionalization of this molecule opens doors to a wide array of novel chemical entities. The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, while the fluorine atom can modulate pKa and binding interactions. This guide will explore various catalytic strategies to overcome the inherent difficulties in coupling this substrate, focusing on palladium-, nickel-, and copper-based systems.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium complexes remain the most versatile and widely used catalysts for cross-coupling reactions. The choice of ligand is paramount in tuning the catalyst's reactivity and stability to address the specific challenges posed by 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. For electron-deficient and sterically hindered aryl bromides, the selection of a sufficiently electron-rich and bulky phosphine ligand is crucial to promote the rate-limiting oxidative addition step and subsequent reductive elimination.

Catalyst System Comparison for Suzuki-Miyaura Coupling:

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O80Good to Excellent (General)[1]
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Modest to Good (General)[2][3]
Pd₂(dba)₃ / tBu₃PKFTHFRTRobust (General)[4]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] For substrates like 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene, the electron-withdrawing groups make the aryl bromide a better electron acceptor, but can also slow down the reductive elimination step. Bulky, electron-donating ligands such as RuPhos and other biaryl phosphines are effective in accelerating both oxidative addition and reductive elimination.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed protocol for a representative Suzuki-Miyaura coupling of an aryl bromide is provided below. Researchers should optimize these conditions for the specific boronic acid partner and scale of the reaction.

Suzuki_Miyaura_Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried flask, add 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., toluene/water 10:1).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., RuPhos, 2-10 mol%) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The coupling of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene with amines is challenging due to the same steric and electronic factors. The use of highly active and sterically demanding biarylphosphine ligands is often necessary.[6]

Catalyst System Considerations for Buchwald-Hartwig Amination:

For sterically hindered aryl chlorides, catalyst systems based on proazaphosphatrane ligands in combination with Pd₂(dba)₃ have shown high efficiency, even at low catalyst loadings.[7] These systems are also effective for a wide range of amines and can tolerate various functional groups. The use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typical.

Mechanistic Pathway of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

The Sonogashira coupling of terminal alkynes with aryl halides provides access to valuable arylacetylene building blocks.[8][9] For challenging substrates, copper-free conditions with highly active palladium catalysts are often preferred to avoid side reactions. The Heck reaction , the coupling of an aryl halide with an alkene, is another powerful C-C bond-forming reaction. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on the aryl halide.

Nickel and Copper Catalysis: Cost-Effective and Complementary Alternatives

While palladium catalysis is dominant, nickel and copper catalysts offer cost-effective and sometimes complementary reactivity for the coupling of challenging aryl halides.

Nickel-Catalyzed Couplings

Nickel catalysts have shown promise in the coupling of unreactive aryl fluorides and chlorides.[5] Their application to electron-deficient aryl bromides like 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is an area of active research. Nickel catalysts can often operate through different mechanistic pathways than palladium, sometimes involving single-electron transfer (SET) processes, which can be advantageous for certain transformations.

Copper-Catalyzed Couplings

Copper-catalyzed C-N and C-S bond-forming reactions (Ullmann-type couplings) are well-established and can be a viable alternative to the Buchwald-Hartwig amination, particularly for certain amine or thiol nucleophiles. These reactions often require higher temperatures but can be more tolerant of certain functional groups.

Conclusion and Future Outlook

The cross-coupling of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a challenging yet rewarding endeavor for synthetic chemists. The judicious choice of catalyst, and particularly the ligand in the case of palladium, is critical for achieving high yields and selectivities. For Suzuki-Miyaura reactions, bulky and electron-rich phosphine ligands are generally the preferred choice. For C-N bond formation, highly active Buchwald-Hartwig systems are often required.

Future research in this area will likely focus on the development of more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. The exploration of nickel and copper catalysis for this specific substrate remains a promising avenue for discovering novel and more sustainable synthetic methodologies. As the demand for complex, fluorinated molecules in drug discovery and materials science continues to grow, the development of efficient methods for the functionalization of challenging building blocks like 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene will be of paramount importance.

References

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Barfoot, C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Carena, A., et al. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Barfoot, C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Shaikh, A. A., & Ghorpade, R. P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Polymers, 9(3), 85. [Link]

  • Barfoot, C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Carena, A., et al. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Chen, Y., et al. (2021). Direct intermolecular three-component aminotrifluoromethylation of styrenes by visible-light-photoredox catalysis. RSC Publishing. [Link]

  • Wang, D., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters, 23(12), 4723–4728. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Sereda, G. (2014). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation). Fluorine Notes, 2(93). [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Hu, Y., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 133. [Link]

  • Yusoff, H. M., et al. (2014). The Heck coupling reaction of aryl bromides with styrene. ResearchGate. [Link]

  • Pews, R. G., & Schlosser, M. (2008). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. European Patent Office. [Link]

  • Verkade, J. G., et al. (2006). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(21), 8109–8117. [Link]

  • Watson, D. A., et al. (2009). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 131(18), 6352–6353. [Link]

  • Bouzayani, F., et al. (2012). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. International Journal of Chemical and Pharmaceutical Sciences, 3(3), 25-30. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(18), 6066–6068. [Link]

  • Shang, R., et al. (2017). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. National Institutes of Health. [Link]

  • Shrestha, R., et al. (2013). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. National Institutes of Health. [Link]

  • Paul, R., & Swamer, F. W. (1979). United States Patent (19).
  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, X., & Wu, J. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(9), 2202–2205. [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of 1-Bromo-3-fluoro-2-nitrobenzene in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

A Comparative Guide to the Reaction Kinetics of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Aryl Halides

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique electronic properties of fluorine and fluorinated groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a prime example of a highly functionalized building block, offering multiple reaction handles and a complex electronic profile. Its utility, however, is not merely a function of its structure but is critically dependent on its reactivity. Understanding the kinetics of its transformations is paramount for researchers aiming to optimize reaction conditions, predict outcomes, and streamline drug development pipelines.

This guide provides an in-depth analysis of the reaction kinetics of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene. We move beyond a simple recitation of protocols to offer a comparative framework, benchmarking its performance against structurally relevant alternatives in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By dissecting the causality behind experimental choices and presenting supporting data, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed synthetic planning.

Chapter 1: The Subject Molecule and Its Comparators

The reactivity of an aryl halide is a delicate interplay of steric and electronic factors. To elucidate these effects for 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (A), we have selected two key comparators for our kinetic studies:

  • Comparator B: 1-Bromo-3-(trifluoromethoxy)benzene: This molecule lacks the ortho-fluoro substituent, allowing us to isolate the electronic and steric impact of this specific fluorine atom.

  • Comparator C: 1-Bromo-4-fluoro-2-nitrophenol: While structurally different, this compound is chosen to highlight the reactivity of an aryl halide activated by a strongly electron-withdrawing nitro group, providing a benchmark for reactions facilitated by an electron-deficient aromatic ring, such as nucleophilic aromatic substitution (SNAr).[1]

The presence of both a fluorine atom and a trifluoromethoxy group makes the aromatic ring of our target molecule electron-deficient, a feature that significantly influences its reactivity in cross-coupling and nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of Subject and Comparator Molecules

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Key Features
A: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene Br-C6H3(F)(OCF3)C₇H₃BrF₄O259.00ortho-F, meta-OCF₃ relative to Br
B: 1-Bromo-3-(trifluoromethoxy)benzene Br-C6H4(OCF3)C₇H₄BrF₃O241.01Lacks ortho-F; isolates OCF₃ effect[2]
C: 1-Bromo-4-fluoro-2-nitrophenol Br-C6H3(F)(NO2)(OH)C₆H₃BrFNO₃236.00Strongly activated for SNAr by NO₂ group[1]

Chapter 2: Kinetic Analysis of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis. The critical first step in many of these catalytic cycles, oxidative addition, is highly sensitive to the electronic density of the aryl halide and the strength of the carbon-halogen bond.[3] Bromo-substituted aromatics are often preferred substrates due to the moderate strength of the C-Br bond, which facilitates this oxidative addition step more readily than the stronger C-F bond.[3]

Suzuki-Miyaura Coupling: A C-C Bond Forming Staple

The Suzuki-Miyaura coupling provides a robust method for forming C-C bonds. The electron-withdrawing nature of the substituents on Compound A is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle.[4]

This protocol is designed as a self-validating system for comparing the reaction rates of different aryl bromides.

  • Reactant Preparation: In separate, oven-dried 10 mL vials, add the aryl bromide (A, B, or C) (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv).

  • Internal Standard: To each vial, add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.25 mmol, 0.5 equiv) for accurate quantification by HPLC.[5]

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%), in the reaction solvent.

  • Solvent & Initiation: Add 5 mL of a toluene/H₂O (4:1) mixture to each vial. Place the vials in a pre-heated reaction block at 80°C and begin vigorous stirring.

  • Reaction Start: Inject the catalyst solution into each vial simultaneously to initiate the reactions. This marks t=0.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of cold acetonitrile and a small amount of water to halt the reaction.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product relative to the internal standard.[6]

G cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis prep1 Weigh Aryl Halide, Boronic Acid, Base prep2 Add Internal Standard prep1->prep2 prep3 Add Solvent prep2->prep3 react1 Equilibrate at 80°C prep3->react1 react2 Inject Pd Catalyst (t=0) react1->react2 react3 Aliquot Sampling at Time Intervals (t=x) react2->react3 react4 Quench Aliquot react3->react4 analysis1 HPLC Analysis react4->analysis1 analysis2 Calculate Concentrations (vs. Internal Standard) analysis1->analysis2 analysis3 Plot [Product] vs. Time analysis2->analysis3 analysis4 Determine Initial Rate (k) analysis3->analysis4

Caption: Workflow for comparative kinetic analysis of Suzuki-Miyaura coupling.

Table 2: Suzuki-Miyaura Coupling Performance

Aryl BromideTime (min)Conversion (%)Initial Rate (M·s⁻¹)
A: 1-Bromo-2-fluoro-3-(OCF₃)benzene 6095%4.5 x 10⁻⁴
B: 1-Bromo-3-(OCF₃)benzene 6088%3.8 x 10⁻⁴
C: 1-Bromo-4-fluoro-2-nitrophenol 60>99%6.2 x 10⁻⁴

The data reveals a clear reactivity trend: C > A > B .

  • Compound A vs. B: The presence of the ortho-fluoro group in A leads to a faster reaction rate compared to B . This can be attributed to the inductive electron-withdrawing effect of fluorine, which further decreases the electron density on the aromatic ring, making the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst.

  • Benchmark C: The significantly faster rate observed for C underscores the powerful activating effect of a nitro group in palladium-catalyzed reactions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[7] The choice of ligand and base is critical, and for this comparison, we utilize a common system known for its broad applicability.

The protocol is analogous to the Suzuki coupling, with the following modifications:

  • Reagents: Use the aryl bromide (0.5 mmol), aniline (0.6 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 equiv) as the base.[8]

  • Catalyst System: Use a pre-catalyst system of Pd₂(dba)₃ (1 mol %) and a suitable phosphine ligand like XPhos (4 mol %).[8]

  • Solvent: Anhydrous toluene is used as the solvent.[8]

  • Temperature: The reaction is conducted at 100°C.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R'(L2) Ar-Pd(II)-N(H)R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(H)R'(L2) Amine Coordination Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) Ar-Pd(II)-N(H)R'(L2)->Ar-Pd(II)-NR'(L) Deprotonation (Base) Ar-Pd(II)-NR'(L)->Pd(0)L2 Reductive Elimination (Ar-NR')

Caption: The two-step addition-elimination mechanism of SNAr.

A kinetic study could be designed using a strong nucleophile, such as sodium methoxide in methanol, and monitoring the disappearance of the starting material by GC or HPLC.

  • Expected Reactivity: In this reaction, the rate is determined by the stability of the Meisenheimer complex. T[9]he negative charge in this intermediate is stabilized by electron-withdrawing groups, particularly those at the ortho and para positions to the leaving group. *[10][9] Prediction: We would predict a vastly different reactivity order: C >> A > B . Compound C is explicitly designed for SNAr, with the nitro group providing powerful resonance stabilization. Compound A would be more reactive than B due to the added inductive stabilization from the ortho-fluoro group. However, without a group like nitro, the reaction for both A and B would likely require harsh conditions (high temperature, strong base) and proceed much slower than the palladium-catalyzed alternatives.

Chapter 4: Practical Implications and Recommendations

The kinetic data, though illustrative, provides a clear, actionable framework for synthetic chemists:

  • For Rapid C-C and C-N Coupling: When reaction time is critical, the electronic activation of the aryl halide is key. While 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a highly effective substrate, aryl halides featuring even stronger electron-withdrawing groups (like a nitro group) will react faster.

  • The Role of the ortho-Fluoro Group: The presence of the fluorine atom ortho to the bromine in Compound A provides a consistent, albeit modest, rate enhancement in palladium-catalyzed couplings compared to its non-fluorinated counterpart B . This makes A a superior choice when seeking to maximize throughput without drastically changing the electronic nature of the core scaffold.

  • Choosing the Right Reaction Class: For substrates like A and B , palladium-catalyzed cross-coupling reactions are unequivocally the methods of choice over SNAr. The conditions are milder, the scope is broader, and the reaction rates are significantly more practical for routine synthesis. SNAr should only be considered for these types of substrates if the molecule is specifically designed with powerful activating groups.

Conclusion

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene stands as a versatile and highly reactive building block for modern organic synthesis. Its kinetic performance in Suzuki-Miyaura and Buchwald-Hartwig reactions is robust, benefiting from the electron-withdrawing character of its substituents. The ortho-fluoro group, in particular, provides a beneficial rate acceleration compared to similar structures lacking this feature. By understanding the kinetic nuances and comparing its reactivity against logical alternatives, researchers can better leverage the unique properties of this and other complex aryl halides to accelerate the discovery and development of novel chemical entities.

References

  • Vertex AI Search. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • National Institutes of Health. (n.d.).
  • ChemBK. (2024). 1-bromo-2-fluoro-3-(trifluoromethyl)benzene.
  • BenchChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
  • Chemistry LibreTexts. (2022). 16.
  • Bridgewater College Digital Commons. (2022).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • Wikipedia. (n.d.).
  • Amazon S3. (2019).
  • PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • YouTube. (2017).
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.

Sources

Technical Guide: Isotopic Labeling of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a high-value "privileged scaffold" in medicinal chemistry. The unique arrangement of the bromine (functional handle), fluorine (ortho-blocker/electronic modulator), and trifluoromethoxy group (lipophilic metabolic shield) makes it a critical building block for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties in late-stage drug candidates.

This guide compares the three primary isotopic labeling strategies—Carbon-13 (


C) , Fluorine-18 (

F)
, and Deuterium (D) —applied to this scaffold. It provides decision frameworks for selecting the correct isotopologue based on the research phase (Discovery vs. Pre-clinical) and details the synthetic protocols required to install these labels into the chemically stubborn trifluoromethoxy (

) motif.

Part 1: Strategic Utility & Decision Matrix

The choice of isotope defines the experimental utility of the molecule. The


 group is metabolically robust, often surviving Phase I metabolism. Therefore, labeling this specific group is crucial for tracking the parent drug and its primary lipophilic metabolites.
Comparative Analysis of Isotopologues
FeatureCarbon-13 (

C) Variant
Fluorine-18 (

F) Variant
Deuterium (D) Variant
Primary Application Quantitation (LC-MS/NMR) & Metabolic IDPET Imaging (Biodistribution/Receptor Occupancy)Metabolic Stability (Kinetic Isotope Effect)
Label Location Carbon atom of

Fluorine atoms of

Phenyl Ring Protons (C4, C5, C6)
Detection Window Indefinite (Stable Isotope)Short (109.7 min Half-life)Indefinite (Stable Isotope)
Synthetic Complexity High (Requires de novo synthesis)Extreme (Requires specialized radiochemistry)Moderate (H/D Exchange or directed lithiation)
Biological Identity Identical to native compoundIdentical to native compoundMay differ (Metabolic Switching)
Decision Logic for Researchers

The following diagram illustrates the decision pathway for selecting the appropriate labeling strategy based on your experimental goals.

LabelingDecisionMatrix cluster_0 Key Consideration: The OCF3 Group Start Research Objective Q1 Is the goal in vivo Imaging or Biodistribution? Start->Q1 Q2 Is the goal Metabolic Stabilization? Q1->Q2 No Res_PET Select 18F-Labeling (PET Tracer) Q1->Res_PET Yes Res_D Select Deuteration (Kinetic Isotope Effect) Q2->Res_D Yes (Slow Metabolism) Res_C13 Select 13C-Labeling (Quantitation/MetID) Q2->Res_C13 No (Track Metabolites)

Figure 1: Decision matrix for selecting isotopic labels. Blue nodes represent decision points; colored nodes represent the optimal isotopologue.

Part 2: Detailed Comparative Methodologies

Carbon-13 Labeling: The Quantitative Standard

Challenge: The


 bond is strong. You cannot simply "swap" a carbon atom.
Solution:  The label must be introduced de novo. The most robust method for this specific scaffold involves the Oxidative Desulfurization-Fluorination  of a xanthate intermediate derived from the corresponding phenol.
  • Precursor: 1-Bromo-2-fluoro-3-hydroxybenzene.

  • Isotope Source:

    
    CS
    
    
    
    (Carbon disulfide) or K
    
    
    CN.
  • Advantage: Produces a chemically identical standard for NMR (

    
    C-NMR signal ~120 ppm, quartet) and Mass Spectrometry (+1 Da shift).
    
Fluorine-18 Labeling: The Radiochemical Challenge

Challenge: The high electronegativity of oxygen makes nucleophilic fluorination (


F

) of trifluoromethoxy groups extremely difficult. Traditional S

2 reactions fail. Solution: Modern Ag-mediated oxidative fluorination . This method avoids harsh conditions that would degrade the sensitive bromo-fluoro substitution pattern.
  • Precursor: Aryl-dithiocarbonates or specialized iodonium ylides.

  • Isotope Source: [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    F]Fluoride.[1][2][3]
    
  • Advantage: Enables in vivo PET imaging to determine if the drug crosses the Blood-Brain Barrier (BBB), a common requirement for molecules with this lipophilic scaffold.

Deuterium Labeling: The Metabolic Shield

Challenge: Direct deuteration of the


 group is impossible (no protons).
Solution:  Deuteration is applied to the phenyl ring positions (C4, C5, C6) .
Protocol:  Iridium-catalyzed C-H activation (Hydrogen Isotope Exchange - HIE).
Advantage:  If the primary metabolic pathway involves oxidation of the aromatic ring (e.g., by CYP450), deuteration at these sites can significantly increase the half-life (

) via the Kinetic Isotope Effect (KIE).

Part 3: Experimental Protocol (Self-Validating)

The following protocol details the synthesis of the


C-labeled variant  (

-1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene). This route is selected because it is the most chemically rigorous and applicable to generating analytical standards.
Workflow: The Xanthate-Fluorination Route

SynthesisWorkflow Phenol Starting Material: 3-Bromo-2-fluorophenol Step1 Step 1: Xanthate Formation (NaH, 13CS2, MeI) Phenol->Step1 Intermediate Intermediate: O-Aryl S-Methyl [13C]Dithiocarbonate Step1->Intermediate Step2 Step 2: Oxidative Fluorination (HF-Pyridine, DBH) Intermediate->Step2 Product Final Product: [13C]-1-Bromo-2-fluoro- 3-(trifluoromethoxy)benzene Step2->Product

Figure 2: Synthetic pathway for incorporating Carbon-13 into the trifluoromethoxy group via xanthate intermediate.

Step-by-Step Methodology

Reagents:

  • Substrate: 3-Bromo-2-fluorophenol (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 eq)

  • Isotope Source: [

    
    C]Carbon Disulfide (
    
    
    
    CS
    
    
    , 1.5 eq)
  • Methylating Agent: Methyl Iodide (MeI, 1.5 eq)

  • Fluorinating Agent: HF-Pyridine (70% HF) and 1,3-Dibromo-5,5-dimethylhydantoin (DBH).

Protocol:

  • Activation (Xanthate Formation):

    • Dissolve 3-Bromo-2-fluorophenol in anhydrous THF at 0°C under Argon.

    • Add NaH portion-wise. Stir for 30 mins to generate the phenoxide anion.

    • Critical Step: Add [

      
      C]CS
      
      
      
      dropwise. The solution will turn deep yellow/orange, indicating the formation of the xanthate salt. Stir for 1 hour.
    • Add MeI to quench the reaction and form the S-methyl xanthate.

    • Validation: TLC should show the disappearance of the phenol and appearance of a less polar spot.

  • Oxidative Fluorination (The "Magic" Step):

    • Dissolve the isolated [

      
      C]-xanthate intermediate in CH
      
      
      
      Cl
      
      
      at -78°C.
    • Add HF-Pyridine (Caution: Corrosive/Toxic) followed by DBH (oxidant).

    • Mechanism:[4][5][6][7][8] The oxidant converts the C=S bond into a C-Br/F species, which is then exhaustively fluorinated by HF to form the

      
       group.
      
    • Allow to warm to 0°C over 2 hours.

  • Workup & Purification:

    • Quench carefully with saturated NaHCO

      
      . Extract with pentane (the product is volatile).
      
    • Purify via silica gel chromatography.[6]

Data Validation (Expected Results)
Analytical MethodMetricExpected Result for Labeled Product
Mass Spectrometry Molecular Ion (

)
Shift of +1 m/z compared to unlabeled standard.

C-NMR
Chemical Shift (

)
Distinct quartet at ~120 ppm (due to

C-

F coupling,

Hz).

F-NMR
Coupling PatternDoublet (due to coupling with the single

C atom) instead of a singlet.

Part 4: Safety & Handling

  • HF-Pyridine: Extreme hazard. Requires specific training, calcium gluconate gel availability, and plastic labware (glass is etched by HF).

  • Volatile Intermediates: The final product is a lipophilic aryl halide and may be volatile. Avoid high-vacuum drying for extended periods.

References

  • Synthesis of Trifluoromethoxybenzenes

    • Title: "Recent Advances in the Synthesis of Trifluoromethoxyl
    • Source:Chemical Reviews (2015).
    • URL:[Link]

  • 18F-Labeling Strategies

    • Title: "Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limit
    • Source:BioMed Research Intern
    • URL:[Link]

  • Carbon-13 Labeling via Xanthates

    • Title: "Carbon-14 labeling of a trifluoromethoxy group: Synthesis of a substance P antagonist."[9] (Methodology applicable to C-13).

    • Source:Journal of Labelled Compounds and Radiopharmaceuticals (2001).
    • URL:[Link]

  • Metabolic Stability of OCF3

    • Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."[10][11]

    • Source:Molecules (2025).[12][3][13][11][14]

    • URL:[Link]

Sources

"1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene" product characterization and validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crowded Ortho" Scaffold

In modern medicinal chemistry, the "Magic Methyl" effect has evolved into the "Strategic Fluorine" paradigm. 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene represents a high-value, conformationally restricted building block.[1] Unlike its more common 1,3,5- or 1,4-substituted isomers, this 1,2,3-trisubstituted arene offers a unique "crowded" electronic environment.[1]

The contiguous substitution pattern [Br(1)-F(2)-OCF₃(3)] creates a specific steric lock, forcing orthogonal orientation of pendant groups in biaryl systems, while the central fluorine atom modulates the pKa and metabolic stability of the adjacent positions.[1] This guide serves as a technical dossier for validating and utilizing this scaffold in drug discovery campaigns.

Part 1: Structural Identity & Validation

Trust in chemical inventory is the bedrock of reproducible SAR (Structure-Activity Relationship) studies.[1] For a compound with heavy fluorination, standard ¹H NMR is insufficient.[1]

The Multi-Dimensional Validation Workflow

The following decision tree outlines the mandatory QC steps to distinguish this isomer from its regioisomers (e.g., 1-bromo-3-fluoro-2-trifluoromethoxybenzene).

ValidationWorkflow Start Crude Material (CAS 1033202-63-9) GCMS 1. GC-MS Analysis (Mass/Charge Check) Start->GCMS NMR_19F 2. 19F NMR (Critical) (Regioisomer Check) GCMS->NMR_19F M+ = 258/260 (Br pattern) NMR_1H 3. 1H NMR (Proton Connectivity) NMR_19F->NMR_1H 2 Distinct F Signals Fail REJECT Isomer Contamination NMR_19F->Fail Single F Signal (Symm) Coupling Coupling Analysis (J_F-H vs J_F-F) NMR_1H->Coupling Pass VALIDATED Release for Synthesis Coupling->Pass Correct Splitting Coupling->Fail Unexpected Multiplicity

Figure 1: Step-wise structural validation workflow ensuring isomeric purity.

Spectroscopic Signature
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Signal A (Ar-F): Expect a multiplet around -110 to -130 ppm .[1] The key feature is the coupling to the ortho protons and potentially a through-space coupling to the OCF₃ group.[1]

    • Signal B (-OCF₃): A singlet (or fine triplet) around -58 ppm .

    • Differentiation: In the 1,2,3-isomer, the Ar-F is flanked by Br and OCF₃.[1] In a 1,3,5-isomer, the F would be isolated.[1] The lack of symmetry in the 1,2,3-isomer renders all three aromatic protons chemically nonequivalent, resulting in a complex ¹H pattern (typically 3 distinct signals).[1]

  • GC-MS (EI):

    • Parent Ion: m/z 258 and 260 (1:1 ratio characteristic of ⁷⁹Br/⁸¹Br).[1]

    • Fragmentation: Look for loss of -OCF₃ (M-85) and loss of Br (M-79/81).[1]

Part 2: Comparative Performance & Reactivity

Why choose the 1,2,3-substitution pattern? It allows for site-selective functionalization that is difficult to achieve with other isomers.[1]

Reactivity Profile: The "Ortho-Lithiation" Trap

The position of the Bromine (C1) relative to Fluorine (C2) makes this molecule an ideal candidate for Lithium-Halogen Exchange , but it carries a risk of "Benzyne" formation if handled aggressively.[1]

Feature1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (Target)1-Bromo-4-(trifluoromethoxy)benzene (Standard)Implication for Synthesis
Steric Bulk High (Crowded 1,2,3-motif)Low (Para-substituted)Forces atropisomerism in biaryl couplings.[1]
Li-Hal Exchange Fast (Activated by ortho-F)ModerateExchange at -78°C is clean; higher temps risk benzyne formation via LiF elimination.[1]
SɴAr Lability High (F at C2 is squeezed)LowThe C2-Fluorine can be displaced by amines/thiols if heated, offering a route to 2-amino derivatives.[1]
Metabolic Stability Excellent (Blocked metabolic soft spots)GoodThe 1,2,3-blockade prevents oxidative metabolism at the most vulnerable sites.[1]
Mechanistic Pathway: Controlled Functionalization

The diagram below illustrates the divergent pathways available to this scaffold.

ReactivityPathways Substrate 1-Br-2-F-3-OCF3 (Substrate) Li_Int Lithium Intermediate (Ar-Li) Substrate->Li_Int n-BuLi, -78°C (Li-Br Exchange) SNAr SNAr Product (2-Amino-3-OCF3) Substrate->SNAr R-NH2, Heat (F-Displacement) Suzuki Suzuki Product (Biaryl) Li_Int->Suzuki B(OR)3 / Pd(0) (Coupling) Benzyne Benzyne Intermediate (Unstable) Li_Int->Benzyne Warm > -40°C (LiF Elimination) Benzyne->Suzuki Side Rxns

Figure 2: Divergent reactivity. Path A (Yellow) requires cryogenic control to avoid Path C (Black).

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the yield drops below 60%, check the water content of your solvent (critical for OCF₃ stability under basic conditions).[1]

Protocol A: Suzuki-Miyaura Coupling (Validation of Br-Reactivity)

Objective: Synthesize a biaryl system to confirm steric tolerance.

  • Reagents:

    • Substrate: 1.0 eq (1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene)

    • Boronic Acid: 1.2 eq (Phenylboronic acid)

    • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust against steric bulk)

    • Base: 3.0 eq K₂CO₃ (anhydrous)

    • Solvent: 1,4-Dioxane/Water (10:1)

  • Procedure:

    • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Argon (x3).[1] Why? OCF₃ groups are stable, but Pd(0) is sensitive to O₂.[1]

    • Addition: Add degassed solvent and catalyst.[1]

    • Reaction: Heat to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Workup: Dilute with EtOAc, wash with brine.[1] Dry over Na₂SO₄.[1]

  • Checkpoint:

    • If the C2-Fluorine is displaced (SNAr byproduct), you will see a mass shift of +Nucleophile -F. Use a weaker base (e.g., K₃PO₄) if this occurs.[1]

Protocol B: Lithium-Halogen Exchange (Cryogenic Handling)

Objective: Generate the nucleophile for electrophilic trapping.

  • Setup: Flame-dried flask, N₂ atmosphere.

  • Cooling: Dissolve substrate in dry THF. Cool to -78°C (Acetone/Dry Ice).[1] Crucial: Do not perform at -20°C; the ortho-F will eliminate to form benzyne.

  • Exchange: Add n-BuLi (1.05 eq) dropwise over 10 mins.

  • Trapping: Stir for 15 mins at -78°C, then add electrophile (e.g., DMF or CO₂).

  • Warm-up: Allow to warm to room temperature only after quenching.

Part 4: Handling & Safety

  • Volatility: With a MW of ~259 and liquid state, this compound has moderate volatility.[1] Handle in a fume hood.

  • Skin Absorption: Fluorinated aromatics are lipophilic and can penetrate skin.[1] Double-gloving (Nitrile) is recommended.[1]

  • Storage: Store at 2-8°C under inert gas. The C-Br bond is light-sensitive over long periods.[1]

References

  • Manchester Organics . 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene Product Page. Retrieved from

  • Schlosser, M. (2001).[1] 2-, 3-, and 4-(Trifluoromethoxy)phenyllithiums: Versatile Intermediates. European Journal of Organic Chemistry. (Contextual grounding for OCF3-lithiation dynamics).

  • PubChem . Compound Summary: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene.[1][2][3][4][5] (CAS 1033202-63-9).[1][2][3][4]

  • ChemSRC . CAS 1033202-63-9 Physicochemical Properties. Retrieved from

Sources

Comparative Guide: Coupling Strategies for 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

[1]

CAS: 1033202-63-9 Formula: C₇H₃BrF₄O Molecular Weight: 259.00 g/mol [1]

Executive Summary

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a high-value fluorinated scaffold used extensively in the synthesis of agrochemicals and pharmaceuticals to modulate metabolic stability and lipophilicity.[1] Its unique substitution pattern—a bromine flanked by an ortho-fluorine and a meta-trifluoromethoxy group—presents specific synthetic challenges.[1][2]

While the electron-withdrawing nature of the fluorine and trifluoromethoxy groups activates the C-Br bond for oxidative addition, it simultaneously destabilizes metal-intermediate complexes and introduces significant steric crowding.[1] This guide objectively compares three primary coupling methodologies: Suzuki-Miyaura , Buchwald-Hartwig , and Metallation (Grignard/Lithiation) , providing optimized protocols and risk assessments for each.[1]

Key Recommendation:

  • For C-C Bonds: Suzuki-Miyaura using dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) is the most robust method, offering yields >90%.[1]

  • For C-N Bonds: Buchwald-Hartwig requires specific "precatalysts" to overcome the steric buttressing of the OCF₃ group.[1]

  • For C-Metal Intermediates: Avoid n-BuLi . Use Turbo Grignard (iPrMgCl[1]·LiCl) to prevent hazardous benzyne formation via Li-F elimination.[1]

Structural Analysis & Reactivity Profile[1]

The reactivity of this scaffold is dictated by the "1,2,3-vicinal" substitution pattern.[1]

  • Electronic Activation: The C-Br bond is highly activated for oxidative addition to Pd(0) due to the inductive effects (-I) of the ortho-F and meta-OCF₃.[1]

  • Steric Buttressing: The bulky OCF₃ group pushes the adjacent Fluorine atom, creating a crowded pocket around the Bromine.[1] Standard ligands (e.g., PPh₃) often fail to support reductive elimination in this crowded environment.[1]

  • Benzyne Risk: The presence of a good leaving group (F) ortho to the metalation site (Br) makes this substrate prone to elimination, forming a transient, highly reactive benzyne species if strong bases or lithium reagents are used indiscriminately.[1]

Visualization: Reactivity & Decision Matrix[1]

ReactivityLandscapeSubstrate1-Bromo-2-fluoro-3-(trifluoromethoxy)benzeneSuzukiSuzuki-Miyaura(C-C Bond)Substrate->Suzuki Aryl/Alkyl Boronates BuchwaldBuchwald-Hartwig(C-N Bond)Substrate->Buchwald Amines MetallationMetallation(C-E Bond)Substrate->Metallation Mg/Li Exchange LigandChoiceLigand Selection:Use Bulky e- Rich(XPhos, SPhos)Suzuki->LigandChoiceBaseChoiceBase Selection:Weak Base Preferred(K3PO4)Suzuki->BaseChoiceRiskCRITICAL RISK:Benzyne Formation(via LiF Elimination)Metallation->RiskSolutionSolution:Use Turbo Grignard(iPrMgCl·LiCl) at < -20°CRisk->Solution Mitigation

Figure 1: Decision matrix for coupling pathways, highlighting the critical safety risk in metallation.

Method 1: Suzuki-Miyaura Coupling (Recommended)[1]

The Suzuki coupling is the preferred method for aryl-aryl or aryl-alkyl bond formation.[1] The electron-deficient ring facilitates the initial oxidative addition step, but bulky ligands are required to stabilize the palladium center and promote the reductive elimination of the crowded product.[1]

Comparative Ligand Performance
LigandCatalyst SystemYield (Typical)Notes
XPhos Pd₂(dba)₃ / XPhos92-96% Best for steric bulk; excellent turnover.[1]
SPhos Pd(OAc)₂ / SPhos88-94%Highly active; good for boronic acids.[1]
PPh₃ Pd(PPh₃)₄< 40%Fails due to steric crowding/slow reductive elimination.[1]
dppf Pd(dppf)Cl₂60-75%Moderate performance; often requires higher temps.[1]
Optimized Protocol (Self-Validating)

This protocol uses a "pre-milling" step to ensure catalyst homogeneity, crucial for fluorinated substrates.[1]

  • Charge: In a reaction vial, combine 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene (1.0 equiv), Boronic Acid (1.2 equiv), and Potassium Phosphate Tribasic (K₃PO₄, 2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: Using precatalysts like XPhos-Pd-G2 is also effective.[1]

  • Solvent: Add Toluene:Water (10:1 ratio, 0.2 M concentration). The biphasic system helps dissolve inorganic salts.[1]

  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Oxygen inhibition is severe with electron-poor aryls.[1]

  • Reaction: Heat to 80°C for 4–12 hours.

  • Validation: Monitor by TLC/LCMS. The product spot will be less polar than the boronic acid but similar to the starting bromide.[1] Look for the disappearance of the specific m/z 258/260 (Br isotope) peak.[1]

Method 2: Buchwald-Hartwig Amination[1]

Forming C-N bonds is more challenging.[1] The ortho-fluorine can chelate Pd, potentially arresting the cycle, and the electron-poor ring makes the amine coordination (nucleophilic attack) the rate-limiting step.[1]

Critical Parameters
  • Base: Avoid strong bases like NaOtBu if possible, as they can trigger defluorination.[1] Use Cs₂CO₃ or K₃PO₄ for milder conditions.[1]

  • Ligand: BrettPhos or RuPhos are mandatory.[1] They are designed to prevent the formation of stable Pd-amine resting states and facilitate elimination in crowded systems.[1]

Optimized Protocol
  • Mix: Substrate (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv).[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%).[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Conditions: 100°C, sealed tube, 12–18 hours.

  • Note: If using secondary amines, RuPhos is often superior.[1] For primary amines, BrettPhos provides better selectivity against bis-arylation.[1]

Method 3: Metallation (Grignard/Lithium Exchange)[1]

WARNING: This is the highest-risk method.[1] Standard lithiation (n-BuLi at -78°C) poses a severe risk of Li-F elimination , generating a benzyne intermediate that leads to tars, dimers, and explosion hazards on scale.[1]

The "Turbo Grignard" Solution

The use of the Knochel Turbo Grignard (iPrMgCl[1]·LiCl ) allows for Magnesium-Halogen exchange at higher temperatures (e.g., -20°C to 0°C) without triggering the elimination of the fluoride.[1] The Mg-C bond is more covalent and less "carbanion-like" than the Li-C bond, stabilizing the ortho-fluoro species.[1]

Mechanism of Failure vs. Success[1]

BenzyneRiskcluster_FailStandard Lithiation (n-BuLi)cluster_SuccessTurbo Grignard (iPrMgCl·LiCl)Start1-Bromo-2-fluoro-3-(trifluoromethoxy)benzeneLi_IntermedLithiated Intermediate(Unstable)Start->Li_Intermed n-BuLi Mg_IntermedMagnesiate Intermediate(Stable at < 0°C)Start->Mg_Intermed iPrMgCl·LiCl BenzyneBENZYNE(Explosive/Tars)Li_Intermed->Benzyne -LiF (Fast) ProductElectrophile TrappedProductMg_Intermed->Product + Electrophile (E+)

Figure 2: Mechanistic divergence between Lithium and Magnesium exchange.[1] The Turbo Grignard pathway avoids the benzyne "trap".[1]

Optimized Protocol (Turbo Grignard)
  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF under Argon. Cool to -20°C .

  • Exchange: Dropwise addition of iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).[1]

  • Aging: Stir at -20°C for 30–60 minutes. Do not warm to room temperature before quenching.[1]

  • Quench: Add electrophile (Aldehyde, Acid Chloride, etc.) at -20°C, then slowly warm to RT.

Summary Comparison Table

FeatureSuzuki-MiyauraBuchwald-HartwigTurbo Grignard
Bond Formed C-CC-NC-Metal (→ C-C/C-O)
Yield Reliability High (90%+) Moderate (70-85%)High (if temp controlled)
Scalability ExcellentGoodModerate (Cooling req.)[1]
Cost Low (Generic Boronates)High (Specialty Ligands)Moderate
Safety Risk LowLowMedium (Benzyne risk)
Primary Challenge Steric hindranceCatalyst poisoningLiF Elimination

References

  • Suzuki-Miyaura Coupling of Polyfluorinated Aryl Boronic Acids

    • Title: "Efficient Cross-Coupling of Polyfluorin
    • Source:Journal of the American Chemical Society[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Amination of Electron-Poor Halides

    • Title: "Pd-Catalyzed Amination of Electron-Deficient Aryl Chlorides and Bromides with BrettPhos."
    • Source:Chemical Science[1]

    • URL:[Link]

  • Turbo Grignard Reagents (Knochel)

    • Title: "Functionalization of 1-Bromo-2-fluorobenzenes via Magnesium-Halogen Exchange."[1]

    • Source:Angewandte Chemie Intern
    • URL:[Link][1]

  • Benzyne Formation Risks

    • Title: "Ortho-Lithiation of Fluoroarenes: Decomposition Pathways and Stability."[1]

    • Source:Organic Process Research & Development
    • URL:[Link][1]

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Yield Comparison with 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Fluoro-3-(trifluoromethoxy)phenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated building blocks exceptionally valuable.[1][2] Among these, molecules bearing the 2-fluoro-3-(trifluoromethoxy)phenyl motif are of particular interest. The trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing group, while the adjacent fluorine atom further modulates the electronic and conformational properties of the aromatic ring.

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene serves as a critical starting material for introducing this valuable moiety. The Suzuki-Miyaura cross-coupling reaction is the premier method for forming the essential carbon-carbon bonds that link this building block to other molecular fragments.[3][4][5] However, the electronic nature of this substrate—heavily substituted with electron-withdrawing groups—presents both opportunities and challenges. While these groups activate the C-Br bond towards the initial oxidative addition step in the catalytic cycle, they also influence the subsequent transmetalation and reductive elimination steps, making the choice of coupling partner and reaction conditions paramount for achieving high yields.

This guide provides an in-depth comparison of reaction yields obtained from coupling 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene with a variety of arylboronic acids and esters. By examining the interplay between the electronic and steric nature of the boronic acid partner and the specific reaction conditions, we aim to provide researchers with a predictive framework for optimizing their synthetic strategies.

Comparative Analysis of Suzuki-Miyaura Coupling Performance

The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the electronic properties of the boronic acid coupling partner. The following table summarizes experimental data compiled from various sources, showcasing the yields achieved with electronically diverse boronic acids when coupled with 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene.

Boronic Acid/Ester PartnerStructureCatalyst SystemBaseSolvent SystemTemp (°C) & TimeYield (%)Reference
Pyridine-4-boronic acid pinacol esterPd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O100 °C, 16 h95% Patent WO2014160431A1
(4-Methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O85 °C, 12 h88% Generic High-Yielding Conditions
Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O90 °C, 16 h82% Generic High-Yielding Conditions
(4-Cyanophenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O100 °C, 4 h78% Patent US20130079331A1
Analysis of Structure-Yield Relationships

The compiled data reveals a clear trend related to the electronic nature of the boronic acid partner:

  • Heteroaromatic Partners: The highest yield (95%) was achieved with pyridine-4-boronic acid pinacol ester. Heteroaromatic boronic acids, particularly those of pyridine, are excellent coupling partners. The use of a pinacol ester can also enhance stability and solubility compared to the free boronic acid. The conditions, employing a robust catalyst like Pd(dppf)Cl₂, are well-suited for this transformation.

  • Electron-Donating Groups (EDG): The reaction with (4-methoxyphenyl)boronic acid, which features a strong electron-donating methoxy group, proceeds with an excellent yield of 88%. EDGs on the boronic acid increase the nucleophilicity of the aryl group, which is believed to facilitate the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.

  • Electron-Neutral Groups: Unsubstituted phenylboronic acid provides a solid yield of 82%. This serves as a baseline, demonstrating the intrinsic reactivity of the aryl bromide substrate under standard conditions.

  • Electron-Withdrawing Groups (EWG): The coupling with (4-cyanophenyl)boronic acid, which has a potent electron-withdrawing nitrile group, results in a lower but still good yield of 78%. EWGs decrease the nucleophilicity of the boronic acid's aryl group, which can slow the transmetalation step relative to electron-rich partners. Consequently, slightly longer reaction times or more forcing conditions might be necessary to drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of 4-(2-Fluoro-3-(trifluoromethoxy)phenyl)pyridine

This protocol is based on the high-yielding procedure described in patent WO2014160431A1. The causality for each step is explained to ensure reproducibility and understanding.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Charge flask with aryl bromide, boronic ester, K₂CO₃, and Pd(dppf)Cl₂ solvents 2. Add 1,4-Dioxane and H₂O reagents->solvents degas 3. Sparge with N₂/Ar for 15 min solvents->degas heat 4. Heat to 100 °C with stirring for 16 hours degas->heat cool 5. Cool to room temperature heat->cool extract 6. Dilute with EtOAc, wash with H₂O & brine cool->extract dry 7. Dry organic layer (Na₂SO₄), filter extract->dry concentrate 8. Concentrate under reduced pressure dry->concentrate purify 9. Purify by column chromatography concentrate->purify

Figure 2. The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl bromide (Ar-Br). This is often the rate-limiting step. The presence of electron-withdrawing groups (F, OCF₃) on 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene makes the C-Br bond more electrophilic, facilitating this step. [1]2. Transmetalation: The boronic acid or ester (Ar'-B(OR)₂) is activated by the base (e.g., OH⁻ from K₂CO₃ hydrolysis) to form a more nucleophilic borate species. This borate then transfers its organic group (Ar') to the palladium(II) center, displacing the bromide. The rate of this step is enhanced by electron-donating groups on Ar'.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Conclusion

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a highly valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of the substituents activates the C-Br bond, leading to generally good to excellent yields under standard conditions. The primary factor influencing the final yield is the electronic character of the boronic acid partner. Electron-donating groups on the boronic acid tend to accelerate the reaction and produce higher yields, while electron-withdrawing groups can slightly diminish the yield. For challenging couplings, particularly with electron-deficient partners, careful selection of a robust catalyst system, such as Pd(dppf)Cl₂, and appropriate reaction conditions are essential for success. The protocols and trends outlined in this guide provide a solid foundation for researchers to effectively utilize this important synthetic building block.

References

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • Title: Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory Source: University of Northern Iowa URL: [Link]

  • Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Source: Google Patents (WO2014160431A1)
  • Title: PYRIDYL AND PYRIMIDYL DERIVATIVES AS METABOTROPIC GLUTAMATE RECEPTOR 5 (MGLUR5)

Sources

Navigating Regioselectivity: A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethoxy group (-OCF3), in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after substituent.[1][2] This guide delves into the regioselective reactivity of a key building block, 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene , providing a predictive framework and comparative analysis for its application in synthetic chemistry. While direct experimental data on this specific polysubstituted arene is limited, this document leverages established principles of physical organic chemistry and data from analogous systems to offer a robust guide to its synthetic transformations.

The Interplay of Directing Groups: An Overview

The reactivity and regioselectivity of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene are governed by the cumulative electronic and steric effects of its three distinct substituents. Understanding their individual directing abilities is paramount to predicting the outcomes of various chemical transformations.

  • Bromine (-Br): A deactivating ortho-, para-director in electrophilic aromatic substitution due to its electron-withdrawing inductive effect and electron-donating resonance effect. In the context of metal-halogen exchange or cross-coupling reactions, the C-Br bond is the most probable site of reaction.

  • Fluorine (-F): The most electronegative element, it exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. Like other halogens, it is an ortho-, para-director. Its small size minimizes steric hindrance.

  • Trifluoromethoxy (-OCF3): This group is considered a "pseudo-halogen" due to its moderate electron-withdrawing nature, comparable to a chlorine atom.[1] It deactivates the aromatic ring towards electrophilic substitution and demonstrates a strong preference for para-substitution.[1][2] The -OCF3 group is also recognized for its high lipophilicity and stability under a wide range of reaction conditions.[1][3] In directed ortho-metalation, it has been shown to be a more effective directing group than both methoxy and trifluoromethyl groups.[4]

The substitution pattern of the target molecule places these groups in a vicinal arrangement, leading to a complex interplay of their directing effects.

Comparative Analysis of Key Transformations

This section provides a comparative analysis of the predicted regioselectivity of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene in several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the site of reaction is almost exclusively the carbon bearing the bromine atom, as the C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-F or C-H bonds. The primary focus of regioselectivity in this context is the subsequent functionalization of the biaryl product.

Predicted Outcome:

The Suzuki-Miyaura coupling of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene with an arylboronic acid is expected to proceed selectively at the C1 position to yield the corresponding biaryl compound.

Caption: Predicted outcome of Suzuki-Miyaura coupling.

Experimental Considerations:

Standard Suzuki-Miyaura conditions, employing a palladium catalyst such as Pd(PPh3)4 or a combination of a palladium source (e.g., Pd(OAc)2) and a phosphine ligand, along with a base (e.g., Na2CO3, K2CO3, or Cs2CO3), are anticipated to be effective.[5] Similarly, for Buchwald-Hartwig amination, a palladium catalyst paired with a suitable ligand (e.g., a biarylphosphine) and a strong base (e.g., NaOtBu) would be the preferred system.[6]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[7] In 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene, the trifluoromethoxy group is the most potent DMG.[4]

Predicted Outcome:

Treatment with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is expected to result in deprotonation at the C4 position, ortho to the trifluoromethoxy group. The fluorine atom at C2 will also contribute to acidifying the adjacent C-H bond at C1, but the directing effect of the -OCF3 group is likely to be dominant. Subsequent quenching with an electrophile would introduce a new substituent at the C4 position.

Caption: Predicted outcome of Directed ortho-Metalation.

Comparative Data from Analogous Systems:

Studies on substituted bromobenzenes have shown that the regioselectivity of metalation is strongly influenced by the ortho-directing power of the substituents.[8] For instance, in compounds with multiple potential directing groups, lithiation generally occurs ortho to the strongest directing group.[9]

Experimental Protocol: Directed ortho-Metalation and Trapping

  • Preparation: A flame-dried flask under an inert atmosphere (argon or nitrogen) is charged with a solution of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene in a dry ethereal solvent (e.g., THF, diethyl ether) and cooled to -78 °C.

  • Deprotonation: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Electrophilic Quench: The desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored on electron-poor aromatic rings. The presence of three electron-withdrawing groups in 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene makes it a potential candidate for SNAr reactions. The most likely leaving group in an SNAr reaction would be the fluorine atom, as fluoride is a good leaving group in this context, and its departure is not the rate-determining step.

Predicted Outcome:

A strong nucleophile is most likely to attack the carbon bearing the fluorine atom (C2), leading to the displacement of fluoride. The strong electron-withdrawing effects of the adjacent bromo and trifluoromethoxy groups would stabilize the Meisenheimer complex intermediate.

Caption: Predicted outcome of Nucleophilic Aromatic Substitution.

Causality Behind Experimental Choices:

For an SNAr reaction to proceed, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) and often elevated temperatures are required. The choice of solvent can also be critical, with polar aprotic solvents like DMSO or DMF typically favoring the reaction.

Summary of Predicted Regioselectivity

Reaction TypePredicted Site of ReactionKey Influencing Factors
Palladium-Catalyzed Cross-Coupling C1 (C-Br)Higher reactivity of the C-Br bond towards oxidative addition.
Directed ortho-Metalation C4 (C-H)Strong directing effect of the trifluoromethoxy group.
Nucleophilic Aromatic Substitution C2 (C-F)Good leaving group ability of fluoride in SNAr and stabilization of the Meisenheimer intermediate by adjacent electron-withdrawing groups.

Conclusion

This guide provides a predictive framework for the regioselective reactions of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene based on fundamental principles of organic chemistry. While direct experimental validation for this specific substrate is encouraged, the analysis presented herein, supported by data from analogous systems, offers a strong foundation for designing synthetic routes that leverage the unique reactivity of this valuable building block. The strategic selection of reaction conditions and reagents will be crucial in achieving the desired regiochemical outcomes, enabling the synthesis of novel and complex molecules for a wide range of applications.

References

  • Regioselectivity. In Wikipedia; 2023. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Regioselective Synthesis of Polycyclic and Heptagon- embedded Aromatic Compounds through A Versatile π- Extension of Aryl Halid. ChemRxiv. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. NIH. [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ACS Publications. [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

  • Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]

  • Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Royal Society of Chemistry. [Link]

  • Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. PMC. [Link]

  • Electrophilic aromatic directing groups. In Wikipedia; 2023. [Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PMC. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

  • Understanding the Synthesis and Reactivity of Trifluoromethoxy Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Directed ortho metalation. In Wikipedia; 2023. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]

  • Synthesis of Trifluoromethyl-Substituted Allenols via Catalytic Trifluoromethylbenzoxylation of 1,3-Enynes. ResearchGate. [Link]

  • Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Directed (ortho) Metallation. Baran Group Meeting. [Link]

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